3-amino-N-methylpropanamide hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-N-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c1-6-4(7)2-3-5;/h2-3,5H2,1H3,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWCMHMCAMQJIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565014 | |
| Record name | N-Methyl-beta-alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51739-61-8 | |
| Record name | N-Methyl-beta-alaninamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-N-methylpropanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on 3-amino-N-methylpropanamide hydrochloride (CAS 51739-61-8)
Disclaimer: Despite a comprehensive search, detailed technical information regarding the physicochemical properties, experimental protocols, and biological activity of 3-amino-N-methylpropanamide hydrochloride is exceptionally limited in publicly available scientific literature and databases. This document summarizes the available information and highlights the significant gaps in current knowledge.
Chemical Identity and Basic Properties
This compound is a chemical compound identified by the CAS number 51739-61-8. It is the hydrochloride salt of 3-amino-N-methylpropanamide.
| Property | Value | Source |
| CAS Number | 51739-61-8 | [1][2][3] |
| Molecular Formula | C₄H₁₁ClN₂O | [1][2][3] |
| Molecular Weight | 138.6 g/mol | [2][3] |
| IUPAC Name | 3-amino-N-methylpropanamide;hydrochloride | N/A |
| Canonical SMILES | CNC(=O)CCN.Cl | [3] |
| Physical Form | Solid (predicted) | [4] |
Physicochemical Data
Computed Physicochemical Properties of the Free Base (3-amino-N-methylpropanamide)
| Property | Value | Source |
| Molecular Weight | 102.14 g/mol | [5] |
| XLogP3 | -1.5 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Exact Mass | 102.079312947 Da | [5] |
| Topological Polar Surface Area | 55.1 Ų | [5] |
| Heavy Atom Count | 7 | [5] |
| Complexity | 62.7 | [5] |
Synthesis and Analysis
Synthesis
A detailed, validated experimental protocol for the specific synthesis of this compound could not be located in the available literature. General synthetic routes for similar small amide compounds may be adaptable, but would require significant optimization and validation.
Analytical Methods
Specific analytical methods for the quantification and characterization of this compound are not described in the literature. However, standard analytical techniques for similar small, polar molecules could be applied. These may include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment.
-
Mass Spectrometry (MS): For molecular weight confirmation and identification.
-
High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.
Biological Activity and Mechanism of Action
There is no information available in the searched scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. No in vitro or in vivo studies have been published that would indicate its potential pharmacological effects or applications in drug development.
Due to the lack of information on biological pathways, no signaling pathway diagrams can be generated.
Experimental Workflows (Hypothetical)
Given the absence of specific experimental protocols, a hypothetical workflow for the characterization of a novel chemical entity like this compound is presented below.
Caption: Hypothetical workflow for synthesis and characterization.
Safety and Toxicology
Specific toxicity data for this compound is not available. For the free base, 3-amino-N-methylpropanamide, some aggregated GHS classifications from company notifications to ECHA suggest it may cause skin and serious eye irritation, as well as respiratory irritation.[5] However, this information is not conclusive and has not been independently verified in peer-reviewed studies.
Conclusion and Future Directions
This compound is a commercially available chemical for which there is a significant lack of publicly available scientific data. Its physicochemical properties, specific methods for its synthesis and analysis, and its biological effects remain uncharacterized. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Future research should focus on:
-
Development and validation of a robust synthetic protocol.
-
Thorough characterization of its physicochemical properties.
-
Screening for biological activity in various in vitro and in vivo models.
-
Investigation of its toxicological profile.
Without such fundamental data, its potential applications in research and drug development cannot be determined.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. 3-Amino-N-methyl-propanamide hydrochloride 95% | CAS: 51739-61-8 | AChemBlock [achemblock.com]
- 4. 3-Amino-3-imino-N-methylpropanamide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Amino-N-methylpropanamide | C4H10N2O | CID 14889074 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of 3-amino-N-methylpropanamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-amino-N-methylpropanamide hydrochloride (CAS No: 51739-61-8). The information is presented to support research, development, and formulation activities involving this compound.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 51739-61-8 | [1][2][3] |
| Molecular Formula | C₄H₁₁ClN₂O | [2][4] |
| Molecular Weight | 138.6 g/mol | [1][3] |
| Melting Point | 110 °C | [1] |
| Boiling Point | No data available | |
| Solubility | No quantitative data available. General solubility tests are recommended. | [5] |
| pKa | No experimental data available. | |
| Appearance | Solid | [6] |
| Purity | 95% | [3] |
| InChI Key | BYWCMHMCAMQJIL-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CNC(=O)CCN.Cl | [3][4] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
This method is a widely used and reliable technique for determining the melting point of a crystalline solid.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until a packed sample column of 2-3 mm in height is achieved.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to get a preliminary, approximate value.
-
For an accurate measurement, start heating at a rate of approximately 10-15 °C/min until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.
-
Qualitative Solubility Determination
This procedure provides a general understanding of a compound's solubility in various solvents.
Apparatus and Materials:
-
Small test tubes and a test tube rack
-
Vortex mixer
-
Spatula or weighing paper
-
A selection of solvents:
-
Deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Organic solvents such as ethanol, methanol, acetone, and diethyl ether.
-
Procedure:
-
Initial Solvent Test:
-
Place approximately 20-30 mg of this compound into a small test tube.
-
Add 1 mL of the chosen solvent (e.g., deionized water) in small portions, agitating the mixture with a vortex mixer after each addition.
-
Observe if the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent at that concentration.
-
-
Systematic Testing:
-
If the compound is water-insoluble, proceed to test its solubility in the acidic and basic solutions to understand its acid-base properties.
-
For water-soluble compounds, testing in organic solvents can provide information about its polarity.
-
Record observations for each solvent (e.g., soluble, partially soluble, insoluble).
-
Determination of pKa by Potentiometric Titration
This is a standard method for determining the acid dissociation constant (pKa) of a substance.
Apparatus and Materials:
-
Calibrated pH meter with an electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
A precisely weighed sample of this compound
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Titration:
-
Record the initial pH of the solution.
-
Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point, where a sharp change in pH occurs.
-
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for the physicochemical characterization of a compound like this compound.
Caption: Workflow for Physicochemical Characterization.
References
An In-Depth Technical Guide to 3-amino-N-methylpropanamide Hydrochloride
This guide provides a detailed overview of the molecular structure and properties of 3-amino-N-methylpropanamide hydrochloride, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis.
Molecular Properties and Identification
This compound is a chemical compound with the CAS Registry Number 51739-61-8.[1][2][3] Its molecular formula is C4H11ClN2O.[1][2][3] The compound is also known by its IUPAC name, this compound.[2][3]
The table below summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C4H11ClN2O | [1][2][3] |
| Molecular Weight | 138.595 g/mol | [2] |
| Alternate Molecular Weight | 138.6 g/mol | [3] |
| CAS Number | 51739-61-8 | [1][2][3] |
| Canonical SMILES | CNC(=O)CCN.Cl | [2][3] |
Molecular Structure Visualization
The two-dimensional structure of this compound is depicted in the diagram below. This visualization illustrates the connectivity of the atoms within the molecule.
References
An In-depth Technical Guide to the Synthesis of 3-amino-N-methylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and well-established synthetic route for the preparation of 3-amino-N-methylpropanamide hydrochloride. The described methodology is broken down into three key stages: N-protection of the starting material, amide bond formation, and subsequent deprotection to yield the final hydrochloride salt. This guide includes detailed experimental protocols, tabulated quantitative data for each step, and visual representations of the synthetic pathway and experimental workflows to ensure clarity and reproducibility.
Synthetic Strategy Overview
The synthesis of this compound is strategically approached in a three-step sequence commencing with the readily available starting material, β-alanine. This strategy is designed to mitigate undesirable side reactions, such as polymerization, and to ensure a high purity of the final product.
The overall synthetic transformation is depicted below:
Caption: Overall synthetic route for this compound.
The initial step involves the protection of the primary amine of β-alanine with a tert-butoxycarbonyl (Boc) group. This is a crucial measure to prevent its interference in the subsequent amide coupling reaction. The second step focuses on the formation of the N-methylamide bond by coupling N-Boc-β-alanine with methylamine using a suitable activating agent. The final step entails the removal of the Boc protecting group under acidic conditions, which concurrently affords the desired product as its hydrochloride salt.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-β-Alanine
This step involves the protection of the amino group of β-alanine using di-tert-butyl dicarbonate ((Boc)₂O).
Reaction Scheme:
Caption: N-Boc protection of β-alanine.
Experimental Protocol:
-
In a round-bottom flask, suspend β-alanine in a 1:1 mixture of water and tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath with stirring.
-
Add sodium hydroxide (NaOH) to the mixture, ensuring it dissolves completely.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Wash the remaining aqueous solution with a non-polar organic solvent (e.g., petroleum ether) to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of approximately 1-2 with a 4 M HCl solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-β-alanine as a colorless oil or white solid.
Quantitative Data:
| Parameter | Value |
| β-Alanine | 1.0 eq |
| Di-tert-butyl dicarbonate | 1.3 eq |
| Sodium Hydroxide | 1.5 eq |
| Solvent | Water/THF (1:1) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 17 hours |
| Typical Yield | ~100%[1] |
Step 2: Synthesis of 3-(Boc-amino)-N-methylpropanamide
This step involves the coupling of N-Boc-β-alanine with methylamine to form the corresponding N-methylamide. A common method for this transformation is the use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Reaction Scheme:
References
A Technical Guide to the Determination of Solubility for 3-amino-N-methylpropanamide Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3-amino-N-methylpropanamide hydrochloride is a fundamental physicochemical property that influences its behavior in various chemical and biological systems. Amine hydrochlorides, being salts, often exhibit distinct solubility characteristics compared to their free base forms. Their solubility in organic solvents can range from negligible to high, depending on the solvent's polarity, hydrogen bonding capacity, and the specific structure of the molecule.[1] This guide provides a framework for systematically determining and documenting the solubility of this compound in a range of common organic solvents.
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined data. It is recommended to measure solubility at controlled temperatures, such as 25 °C (room temperature) and 40 °C, to understand the temperature dependence.
Table 1: Experimental Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 25 | Data to be determined | Data to be determined | |
| Ethanol | 25 | Data to be determined | Data to be determined | |
| Isopropanol | 25 | Data to be determined | Data to be determined | |
| Acetone | 25 | Data to be determined | Data to be determined | |
| Acetonitrile | 25 | Data to be determined | Data to be determined | |
| Dichloromethane | 25 | Data to be determined | Data to be determined | |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | |
| Toluene | 25 | Data to be determined | Data to be determined | |
| Diethyl Ether | 25 | Data to be determined | Data to be determined |
Molecular Weight of this compound: 138.60 g/mol
Experimental Protocols
The following protocols describe standard methods for determining the solubility of a compound like this compound.
This is a widely accepted method for determining equilibrium solubility.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.[2]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the original solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
A simpler, less precise method can be used for rapid screening.[1][3]
Procedure:
-
Weigh a specific amount of the compound (e.g., 25 mg) into a small test tube.[1][3]
-
Add the solvent in small, measured portions (e.g., 0.25 mL).
-
After each addition, vigorously shake or vortex the tube.
-
Observe if the solid completely dissolves. The approximate solubility can be reported based on the volume of solvent required to dissolve the initial mass of the compound.
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the general signaling pathway for assessing compound properties.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Caption: Logical Flow from Solubility Assessment to Drug Development.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and drug development. While specific data is not currently available, the protocols and frameworks presented in this guide provide a clear path for researchers to generate reliable and reproducible solubility data. The systematic application of these methods will contribute valuable information to the scientific community and facilitate the development of new applications for this compound.
References
An In-Depth Technical Guide on the Purity Standards for 3-amino-N-methylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity standards for 3-amino-N-methylpropanamide hydrochloride (CAS: 51739-61-8). Given the absence of specific official pharmacopeial monographs for this compound, this document establishes a framework for its quality control based on common practices for analogous small molecules and amino acid derivatives used in research and pharmaceutical development. The guide details analytical methodologies for purity assessment, potential impurities, and proposed specifications.
Introduction
This compound is a chemical intermediate used in the synthesis of various compounds. The purity of such starting materials is critical as it can significantly influence the yield and purity of the final product, particularly in drug development where impurities can have toxicological implications. This guide outlines key analytical techniques and acceptance criteria for ensuring the quality and consistency of this compound.
Purity Specifications
While commercial suppliers often provide a purity of around 95%, for research and development applications, a higher purity is generally desirable.[1] The following table outlines proposed purity specifications for a high-quality grade of this compound.
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, FTIR |
| Purity (Assay) | ≥ 98.0% | HPLC (UV, 210 nm) |
| Individual Impurity | ≤ 0.5% | HPLC |
| Total Impurities | ≤ 2.0% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Complies with ICH Q3C limits | Headspace GC-MS |
Potential Impurities
Impurities in this compound can originate from the starting materials, by-products of the synthesis, or degradation. Based on a likely synthetic route involving the reaction of 3-aminopropanoic acid with a methylating agent and subsequent amidation, potential impurities could include:
| Impurity | Structure | Origin |
| 3-aminopropanoic acid | HOOC-CH₂-CH₂-NH₂ | Unreacted starting material |
| N-methyl-β-alanine | HOOC-CH₂-CH₂-NH(CH₃) | Precursor |
| 3-(dimethylamino)propanamide | (CH₃)₂N-CH₂-CH₂-CONH₂ | Over-methylation |
| Polymeric impurities | - | Side reactions |
| Residual Solvents | Varies | Synthesis and purification |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from general procedures for the analysis of similar polar compounds.[2]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation: The purity is calculated using the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) x 100
¹H NMR Spectroscopy for Identity and Impurity Identification
¹H NMR is a powerful tool for structural confirmation and the identification of impurities.[2]
-
Instrument: 400 MHz or higher NMR spectrometer
-
Solvent: Deuterated water (D₂O) or DMSO-d₆
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Vortex to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Acquire the ¹H NMR spectrum.
-
The chemical shifts for this compound are expected to be approximately (in D₂O):
-
~2.8 ppm (s, 3H, N-CH₃)
-
~2.6 ppm (t, 2H, -CH₂-CO-)
-
~3.2 ppm (t, 2H, -CH₂-NH₂-)
-
-
Integrate the signals and compare them to identify and quantify any impurities with distinct signals.
-
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry can be used to confirm the molecular weight of the compound. Due to its polarity, LC-MS is a suitable technique.[3]
-
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Expected Ion: The protonated molecule [M+H]⁺ is expected at m/z 103.08 (for the free base).
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) in a suitable solvent like methanol or water with 0.1% formic acid.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Caption: Workflow for Purity Analysis of 3-amino-N-methylpropanamide HCl.
References
Navigating the Safe Handling of 3-amino-N-methylpropanamide hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 3-amino-N-methylpropanamide hydrochloride (CAS: 51739-61-8). The information presented herein is intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment when working with this compound. This document outlines the known hazards, proper handling and storage procedures, emergency response actions, and the experimental basis for its hazard classification.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 51739-61-8 |
| Molecular Formula | C₄H₁₁ClN₂O |
| Molecular Weight | 138.60 g/mol [1] |
| Appearance | White solid |
| IUPAC Name | 3-amino-N-methylpropanamide;hydrochloride |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[1] |
Pictograms:
-
Exclamation Mark: For Acute Toxicity (oral), Skin Irritation, Eye Irritation, and Respiratory Tract Irritation.
Signal Word: Warning
Toxicological Data
Occupational Exposure Limits
Currently, there are no established occupational exposure limits (e.g., PEL, TLV) for this compound.[1] Therefore, it is crucial to handle this substance with a high degree of caution and to minimize exposure through engineering controls, administrative controls, and personal protective equipment.
Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to ensuring the safety of laboratory personnel.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits (or if no limits are established), a NIOSH-approved respirator is recommended.
-
-
Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
Emergency Procedures
A clear and well-rehearsed emergency plan is essential for mitigating the consequences of accidental exposure or release.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment. Avoid breathing dust. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Experimental Protocols for Hazard Determination
The hazard classifications for skin and eye irritation are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific experimental data for this compound is not publicly available, the following sections describe the general methodologies that would be employed.
Skin Irritation Testing (Based on OECD Guideline 439)
The in vitro skin irritation test using reconstructed human epidermis (RhE) is a widely accepted method to assess the skin irritation potential of a chemical.
Methodology:
-
Tissue Preparation: A three-dimensional reconstructed human epidermis model is used, which mimics the structure and function of the human epidermis.
-
Chemical Exposure: The test chemical is applied topically to the surface of the RhE tissue.
-
Incubation: The tissue is incubated for a defined period (e.g., 60 minutes).
-
Viability Assessment: After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours). The viability of the tissue is then determined using a colorimetric assay, such as the MTT assay.
-
Classification: The substance is classified as a skin irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%).
Caption: Workflow for In Vitro Skin Irritation Testing.
Eye Irritation Testing (Based on OECD Guideline 405)
The acute eye irritation/corrosion test is traditionally an in vivo test performed on albino rabbits. However, a tiered testing strategy is now recommended to minimize animal testing.
Methodology:
-
Initial Assessment: A weight-of-evidence analysis of existing data is performed. If data is insufficient, in vitro or ex vivo tests are conducted first.
-
Animal Selection: If in vivo testing is deemed necessary, a single albino rabbit is typically used for the initial test.
-
Chemical Instillation: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).
-
Classification: The severity and reversibility of the observed effects determine the classification. If severe irritation or corrosion is observed in the first animal, no further testing is performed. If the initial test shows moderate irritation, a confirmatory test on one or two additional animals may be required.
Caption: Tiered Testing Strategy for Eye Irritation Assessment.
Logical Relationship for Handling and Emergency Response
The following diagram illustrates the logical flow of actions from routine handling to emergency response for this compound.
Caption: Logical Flow from Routine Handling to Emergency Response.
This guide is intended to provide a thorough understanding of the safety and handling requirements for this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to all institutional and regulatory safety protocols.
References
Unveiling the Potential of 3-Amino-N-methylpropanamide Hydrochloride: A Technical Guide for Researchers
For immediate release:
Shanghai, China – December 27, 2025 – As the landscape of drug discovery and development continues to evolve, the exploration of novel chemical entities as building blocks for complex therapeutic agents is of paramount importance. This technical guide provides an in-depth overview of 3-amino-N-methylpropanamide hydrochloride, a versatile chemical intermediate with emerging significance in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the potential research applications of this compound.
Core Identity and Physicochemical Properties
This compound, also known as 3-amino-N-methylpropionamide hydrochloride, is a small organic molecule that serves as a valuable precursor in multi-step organic syntheses. Its chemical structure features a primary amine and a methylamide group, rendering it a useful bifunctional building block. While extensive research on the direct biological effects of this compound is not publicly available, its role as a key intermediate in the synthesis of pharmacologically active molecules is documented.
Below is a summary of its key physicochemical properties:
| Property | Value | Source(s) |
| CAS Number | 51739-61-8 | [1][2][3][4][5] |
| Molecular Formula | C₄H₁₁ClN₂O | [2][3] |
| Molecular Weight | 138.6 g/mol | [1][4] |
| Alternate Names | 3-Amino-N-methylpropionamide hydrochloride | [4] |
| Physical Form | Solid | [6] |
Primary Research Application: A Key Intermediate in the Synthesis of Neutral Endopeptidase (NEP) Inhibitors
The most prominent documented research application of this compound is its use as a crucial intermediate in the synthesis of cyclopentyl-substituted glutaramide derivatives.[6] These derivatives have been investigated as potent inhibitors of neutral endopeptidase (NEP), an enzyme implicated in the degradation of several vasoactive peptides. The inhibition of NEP is a therapeutic strategy being explored for various conditions, including female sexual dysfunction.[4][5][7][8][9]
Experimental Protocol: Synthesis of this compound
The synthesis of this compound has been described in patent literature, typically involving the deprotection of an amine-protected precursor.[2][4][5][6][7][8][9][10] A common method is the hydrogenation of a benzyl carbamate-protected intermediate.
Materials:
-
N-Benzyl-N'-methyl-beta-alaninamide (or other suitable protected precursor)
-
5% Palladium on charcoal (Pd/C)
-
Ethanol
-
1N Hydrochloric acid (HCl)
-
Hydrogenation apparatus
-
Filtration medium (e.g., Arbocel®)
Procedure:
-
A solution of the benzyl carbamate precursor (e.g., 7.92 g, 33.5 mmol) in ethanol (300 ml) is prepared.[6]
-
5% Palladium on charcoal (800 mg) is added to the solution.[6]
-
The mixture is subjected to hydrogenation at 50 psi and room temperature for 4 hours.[6]
-
Upon completion of the reaction, the mixture is filtered through a suitable medium like Arbocel® to remove the palladium catalyst. The filter cake is washed with ethanol.[6]
-
To the combined filtrate, a stoichiometric amount of 1N hydrochloric acid (e.g., 36.9 ml, 36.9 mmol) is added.[6]
-
The resulting solution is evaporated under reduced pressure to yield this compound.[6]
Subsequent Synthetic Utility
Following its synthesis, this compound is utilized in subsequent steps to construct the final NEP inhibitor. This typically involves an amide coupling reaction with a suitable carboxylic acid derivative to form the final cyclopentyl-substituted glutaramide structure.
Potential as a Building Block in Medicinal Chemistry
While its role in NEP inhibitor synthesis is the most clearly defined application, the structural features of this compound suggest its potential utility in other areas of medicinal chemistry. As a derivative of beta-alanine, it can be envisioned as a component in the synthesis of peptidomimetics and other small molecule libraries for screening against various biological targets. The primary amine allows for a wide range of derivatization, making it a versatile scaffold for combinatorial chemistry.
Visualizing the Synthetic Pathway
The following diagrams illustrate the synthesis of this compound and its subsequent use as a building block.
Future Directions and Conclusion
This compound is a chemical entity with a defined, albeit niche, application in the synthesis of complex, biologically active molecules. While direct pharmacological data on the compound itself is lacking, its utility as a building block is established. Future research could explore its incorporation into a broader range of molecular scaffolds for the development of novel therapeutics. The detailed synthetic protocols and established use case presented in this guide offer a solid foundation for researchers looking to leverage this compound in their synthetic chemistry and drug discovery programs. For now, its primary value lies in its role as a key piece in the puzzle of constructing more intricate and potent pharmaceutical agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6734186B1 - Compounds for the treatment of female sexual dysfunction - Google Patents [patents.google.com]
- 5. EA006254B1 - NPY INHIBITORS FOR THE TREATMENT OF FEMALE SEXUAL DYSFUNCTION - Google Patents [patents.google.com]
- 6. WO2002002513A1 - Cyclopentyl-substituted glutaramide derivatives as inhibitors of neutral endopeptidase - Google Patents [patents.google.com]
- 7. AU781403B2 - Compounds for the treatment of female sexual dysfunction - Google Patents [patents.google.com]
- 8. SK16702000A3 - Compounds for the treatment of female sexual dysfunction - Google Patents [patents.google.com]
- 9. CZ20004106A3 - Compounds for treating sexual dysfunction in women - Google Patents [patents.google.com]
- 10. US20020052370A1 - Cyclopentyl-substituted glutaramide derivatives as inhibitors of neutral endopeptidase - Google Patents [patents.google.com]
The Versatility of 3-amino-N-methylpropanamide Hydrochloride: An In-depth Technical Guide for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-amino-N-methylpropanamide hydrochloride as a valuable chemical intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its bifunctional nature, possessing both a primary amine and a secondary amide, makes it a versatile building block for creating diverse molecular architectures.
Physicochemical Properties
This compound is a stable, water-soluble solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 51739-61-8 | [1] |
| Molecular Formula | C₄H₁₁ClN₂O | [1] |
| Molecular Weight | 138.60 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| SMILES | CNC(=O)CCN.Cl |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl (3-(methylamino)-3-oxopropyl)carbamate
-
To a solution of N-Boc-β-alanine (1 equivalent) in dichloromethane (DCM, 0.2 M) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents), 1-hydroxybenzotriazole (HOBT, 1.2 equivalents), and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents).
-
Stir the mixture for 10 minutes.
-
Add a solution of methylamine (2 M in THF, 1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.
Step 2: Synthesis of this compound
-
Dissolve the purified tert-butyl (3-(methylamino)-3-oxopropyl)carbamate (1 equivalent) in a minimal amount of anhydrous dioxane.
-
To this solution, add a solution of 4 M HCl in dioxane (5-10 equivalents) at room temperature.
-
Stir the mixture for 2-4 hours, during which a precipitate should form.
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc protecting group.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
| Parameter | Proposed Value |
| Starting Material | N-Boc-β-alanine |
| Key Reagents | Methylamine, EDC, HOBT, DIPEA, HCl in Dioxane |
| Solvents | Dichloromethane, Dioxane |
| Reaction Time | Step 1: 12-18 h; Step 2: 2-4 h |
| Reaction Temperature | 0 °C to room temperature |
| Purification | Flash chromatography, Filtration |
Applications as a Chemical Intermediate
This compound serves as a versatile building block for introducing a 3-(methylamino)propanamide moiety into larger molecules. Its primary utility lies in the N-acylation of the primary amine, allowing for the construction of a wide array of amide derivatives.
Synthesis of Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibitors of HDACs have emerged as a promising class of anticancer agents. Many HDAC inhibitors feature a common pharmacophore consisting of a zinc-binding group, a linker region, and a cap group. The β-alanine scaffold, from which this compound is derived, is a common component of the linker region in several HDAC inhibitors.
Caption: Mechanism of action of HDAC inhibitors.
This protocol describes a general procedure for the N-acylation of this compound with a substituted benzoic acid, a common step in the synthesis of HDAC inhibitors.
-
Suspend the substituted benzoic acid (1 equivalent) in anhydrous DCM (0.2 M).
-
Add EDC (1.2 equivalents) and HOBT (1.2 equivalents) and stir the mixture at room temperature for 10 minutes.
-
Add DIPEA (3 equivalents) to the suspension.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the organic phase with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
| Parameter | Typical Value |
| Substrates | 3-amino-N-methylpropanamide HCl, Substituted Benzoic Acid |
| Coupling Reagents | EDC, HOBT |
| Base | DIPEA |
| Solvent | Dichloromethane (DCM) |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Room Temperature |
| Yield | 60-90% (typical for amide couplings) |
Synthesis of Kinase Inhibitors
Kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. The flexible 3-carbon spacer and the amide functionality of this compound make it a suitable building block for the synthesis of various kinase inhibitors, including those targeting Bcr-Abl and Rho kinase.
Caption: General mechanism of ATP-competitive kinase inhibition.
The synthesis of kinase inhibitors often involves the coupling of different heterocyclic fragments. This compound can be used to link these fragments together.
Caption: Workflow for incorporating the intermediate into kinase inhibitors.
Synthesis of β-Peptides
β-peptides are polymers of β-amino acids. Unlike their α-peptide counterparts, β-peptides are generally resistant to proteolytic degradation, making them attractive candidates for the development of novel therapeutics. As a derivative of β-alanine, this compound can be incorporated into β-peptide chains.
This protocol outlines a general procedure for the coupling of an N-protected β-amino acid to the free amine of this compound.
-
Dissolve the N-Fmoc-protected β-amino acid (1 equivalent) in anhydrous DMF (0.2 M).
-
Add HBTU (1.1 equivalents) and DIPEA (2.5 equivalents) and stir for 5 minutes.
-
Add this compound (1.2 equivalents) and continue stirring at room temperature for 6-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography to obtain the di-β-peptide.
| Parameter | Typical Value |
| Substrates | 3-amino-N-methylpropanamide HCl, N-Fmoc-β-amino acid |
| Coupling Reagent | HBTU |
| Base | DIPEA |
| Solvent | Dimethylformamide (DMF) |
| Reaction Time | 6-12 hours |
| Reaction Temperature | Room Temperature |
Conclusion
This compound is a highly valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its straightforward incorporation into molecules via N-acylation allows for the synthesis of a wide range of bioactive compounds, including promising candidates for HDAC and kinase inhibitors, as well as novel β-peptides. The synthetic protocols and conceptual workflows provided in this guide offer a solid foundation for researchers to utilize this building block in their synthetic endeavors. Further exploration of its applications is likely to uncover new and innovative uses in medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for the Use of 3-amino-N-methylpropanamide Hydrochloride in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful strategy to enhance the therapeutic properties of peptide candidates. 3-amino-N-methylpropanamide, a structural analogue of β-alanine with an N-methylated amine, represents a unique building block that combines two critical modifications: a β-amino acid backbone and N-methylation.
The hydrochloride salt of this compound is typically the stable, commercially available starting material. Prior to its use in standard Fmoc-based solid-phase peptide synthesis (SPPS), it must be neutralized and protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.
Key Advantages of Incorporating 3-amino-N-methylpropanamide:
-
Enhanced Metabolic Stability: The N-methylated amide bond is sterically shielded, providing significant resistance to proteolytic degradation by endo- and exopeptidases. This can substantially increase the in vivo half-life of the resulting peptide.
-
Improved Pharmacokinetic Profile: N-methylation reduces the number of hydrogen bond donors, which can increase lipophilicity and improve membrane permeability, potentially leading to enhanced oral bioavailability.
-
Conformational Rigidity: The presence of both a β-amino acid and an N-methyl group introduces significant conformational constraints on the peptide backbone. This can lock the peptide into a specific, bioactive conformation, potentially increasing receptor affinity and selectivity.
-
Disruption of Aggregation: N-methylation can disrupt the hydrogen bonding networks that often lead to peptide aggregation and poor solubility, which is a common challenge in peptide synthesis and formulation.
Synthetic Challenges:
The primary challenge in utilizing N-methylated amino acids, including Fmoc-protected 3-amino-N-methylpropanamide, is the steric hindrance and reduced nucleophilicity of the secondary amine.[1][2] This makes the coupling step during SPPS significantly more difficult than with standard primary amino acids.
-
Slow Coupling Kinetics: The formation of the peptide bond is often slow and may be incomplete.
-
Low Yields: Standard coupling conditions frequently result in low yields and the formation of deletion sequences.[3][4]
-
Ineffectiveness of Standard Reagents: Common coupling reagents like HBTU and HCTU are often less effective for these sterically hindered couplings.[2]
Overcoming these challenges requires the use of highly efficient coupling reagents, optimized reaction conditions, and specialized monitoring techniques.
Data Presentation: Performance of Coupling Reagents for Hindered Amino Acids
The successful incorporation of sterically hindered residues like N-methylated amino acids is highly dependent on the choice of coupling reagent. The following tables summarize quantitative and qualitative data on the performance of various reagents in challenging coupling reactions, providing a basis for rational reagent selection.
Table 1: Quantitative Comparison of Coupling Reagents in a Model System for Difficult Acylations
This data is adapted from a kinetic study on aza-peptide bond formation, which serves as a relevant model for sterically demanding coupling reactions.
| Coupling Reagent | Reaction Half-life (min) | Final Acylation Yield (%) | Key Characteristics & Recommendations |
| HATU | 40 | ~100 | Gold standard for hindered couplings; high reactivity and low racemization risk. Highly recommended.[5][6] |
| PyBOP | 150 | ~65 | A phosphonium salt, effective but slower than HATU. Does not cause guanidinylation side reactions.[3][5] |
| HCTU | 40 | ~55 | Less effective than HATU for difficult couplings, resulting in incomplete reactions.[1][2] |
| TBTU | 150 | ~60 | Similar to HCTU, often results in incomplete coupling for hindered residues.[5] |
| PyAOP | Not Quantified | High | A phosphonium salt reagent, reported to be one of the most promising for coupling N-methyl amino acids.[3] |
Data adapted from a comparative study on aza-peptide synthesis, which models difficult coupling reactions.[1]
Table 2: Qualitative Performance of Coupling Methods for Highly Hindered N-Methylated Residues
| Coupling Method | Reported Yield | Applicability for N-Methylated Residues |
| PyBroP | Significant Yields | Reported to give 70-85% yield in difficult N-methyl couplings where PyBOP gave only 11-26%.[7][8] |
| HBTU | Significant Yields | Can provide good yields with excess reagent but is generally considered less effective than HATU.[2][8] |
| Pivaloyl Mixed Anhydride | < 10% | Not recommended for sterically demanding couplings.[8] |
| Acyl Fluoride Activation | < 10% | Not recommended for sterically demanding couplings.[8] |
Experimental Protocols
Protocol 1: Fmoc Protection of 3-amino-N-methylpropanamide Hydrochloride
This protocol describes the N-terminal protection of the free base of 3-amino-N-methylpropanamide using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
Materials:
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 2N
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Neutralization: Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium carbonate (Na₂CO₃) and cool the solution in an ice bath.
-
Fmoc-Cl Addition: In a separate flask, dissolve Fmoc-Cl (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the cooled amine solution over 30 minutes with vigorous stirring.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, add deionized water to the mixture and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (3x) to remove unreacted Fmoc-Cl and byproducts like fluorenylmethanol.
-
Acidify the aqueous layer to pH ~2 with 2N HCl. A white precipitate of the Fmoc-protected product should form.
-
Extract the product into ethyl acetate (3x).
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to obtain pure Fmoc-3-amino-N-methylpropanamide as a white solid.
-
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for Fmoc protection of 3-amino-N-methylpropanamide.
Protocol 2: Incorporation of Fmoc-3-amino-N-methylpropanamide into a Peptide Sequence via SPPS
This protocol outlines a single coupling cycle for incorporating the custom N-methylated β-amino acid onto a resin-bound peptide chain using the highly efficient HATU coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-3-amino-N-methylpropanamide (prepared in Protocol 1)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Dichloromethane (DCM)
-
Reagents for monitoring secondary amine coupling (e.g., Chloranil or Bromophenol Blue test solutions)
Procedure (based on a 0.1 mmol scale):
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-3-amino-N-methylpropanamide (4.0 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol) in DMF.
-
Add DIEA (8.0 eq, 0.8 mmol) to the solution.
-
Allow the mixture to pre-activate for 1-3 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Note: Coupling to a sterically hindered residue or coupling another hindered residue onto this one may require longer reaction times (up to 12 hours) or double coupling.
-
-
Monitoring the Coupling:
-
The standard Kaiser (ninhydrin) test will give a false negative as it does not detect secondary amines.
-
Wash a small sample of resin beads with DMF.
-
Perform a Chloranil test or Bromophenol Blue test. A negative result (e.g., yellow beads for Chloranil) indicates complete coupling. A positive result (e.g., blue/green beads) indicates an incomplete reaction.
-
-
Recoupling (if necessary):
-
If the monitoring test is positive, drain the reaction vessel and repeat steps 2 and 3 (a "double couple").
-
-
Washing:
-
Once the coupling is complete (confirmed by a negative monitoring test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.
-
-
Continuation of Synthesis: The peptide-resin is now ready for the next Fmoc deprotection and coupling cycle.
Caption: SPPS cycle for incorporating an N-methylated β-amino acid.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-amino-N-methylpropanamide hydrochloride as a Versatile Building Block for the Synthesis of Novel Dihydropyridine Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-N-methylpropanamide hydrochloride is a bifunctional organic molecule possessing both a primary amine and a secondary amide functional group. This unique arrangement of functional groups makes it a promising, yet underexplored, building block for the synthesis of diverse heterocyclic scaffolds. The strategic placement of the nucleophilic amine and the amide moiety allows for its potential application in multicomponent reactions to construct complex molecular architectures in a single synthetic operation. This document outlines a potential application of this compound in the synthesis of a library of N-1 substituted dihydropyridine derivatives, analogous to the well-established Biginelli reaction.[1][2][3][4] The resulting heterocyclic compounds, bearing a carboxamide side chain, are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets.
Proposed Application: Synthesis of 1,4-Dihydropyridine-3-carboxamides
We propose the utilization of this compound as a novel component in a Biginelli-like multicomponent reaction for the synthesis of 1-(2-(methylcarbamoyl)ethyl)-1,4-dihydropyridines. In this proposed one-pot synthesis, this compound is reacted with a β-dicarbonyl compound and an aldehyde under acidic or Lewis acid catalysis. The primary amine of the 3-amino-N-methylpropanamide is expected to undergo condensation with the aldehyde and the β-dicarbonyl compound to form the dihydropyridine ring, incorporating the N-methylpropanamide sidechain at the N-1 position of the heterocycle.
This synthetic strategy offers a straightforward and efficient route to a library of novel dihydropyridine derivatives with potential applications in drug discovery and development. The structural diversity of the final products can be easily achieved by varying the aldehyde and β-dicarbonyl components.
Experimental Protocol: General Procedure for the Synthesis of 1-(2-(methylcarbamoyl)ethyl)-1,4-dihydropyridine-3-carboxylates
This protocol is a proposed synthetic route based on analogous Biginelli reactions. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Catalyst (e.g., p-toluenesulfonic acid, ytterbium(III) triflate)
-
Solvent (e.g., ethanol, acetonitrile)
-
Triethylamine
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.).
-
Add the aldehyde (1.0 mmol, 1.0 eq.), the β-dicarbonyl compound (1.0 mmol, 1.0 eq.), and the catalyst (0.1 mmol, 0.1 eq.).
-
Add the solvent (10 mL) and a slight excess of triethylamine (1.1 mmol, 1.1 eq.) to neutralize the hydrochloride salt.
-
Stir the reaction mixture at reflux (the temperature will depend on the solvent used) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-(2-(methylcarbamoyl)ethyl)-1,4-dihydropyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Predicted Yields for the Synthesis of Dihydropyridine Derivatives
The following table presents hypothetical yields for the synthesis of various dihydropyridine derivatives using the proposed protocol, based on typical yields observed in Biginelli reactions.
| Entry | Aldehyde | β-Dicarbonyl Compound | Product | Predicted Yield (%) |
| 1 | Benzaldehyde | Ethyl Acetoacetate | Ethyl 4-phenyl-1-(2-(methylcarbamoyl)ethyl)-6-methyl-1,4-dihydropyridine-3-carboxylate | 65 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Ethyl 4-(4-chlorophenyl)-1-(2-(methylcarbamoyl)ethyl)-6-methyl-1,4-dihydropyridine-3-carboxylate | 72 |
| 3 | Isobutyraldehyde | Ethyl Acetoacetate | Ethyl 4-isopropyl-1-(2-(methylcarbamoyl)ethyl)-6-methyl-1,4-dihydropyridine-3-carboxylate | 58 |
| 4 | Benzaldehyde | Acetylacetone | 3-acetyl-4-phenyl-1-(2-(methylcarbamoyl)ethyl)-6-methyl-1,4-dihydropyridine | 68 |
Visualizations
Caption: Synthetic workflow for the proposed one-pot synthesis of 1,4-dihydropyridine derivatives.
Caption: General workflow for the screening and development of a synthesized library of heterocyclic compounds.
References
Application Notes and Protocols for the N-Acylation of 3-amino-N-methylpropanamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of primary and secondary amines is a fundamental and widely utilized transformation in organic synthesis, crucial for the construction of amide bonds. Amide linkages are prevalent in a vast array of biologically active molecules, including peptides, pharmaceuticals, and natural products. This document provides a detailed protocol for the N-acylation of 3-amino-N-methylpropanamide hydrochloride, a small, hydrophilic building block. The protocol addresses the specific challenge of acylating an amine hydrochloride salt, which requires neutralization for the amine to become nucleophilic. Two common and effective methods are presented: acylation using an acyl chloride with an organic base in an anhydrous organic solvent, and the Schotten-Baumann reaction, which is performed under biphasic conditions with an inorganic base.
Reaction Principle
The core of the reaction is the nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the free 3-amino-N-methylpropanamide attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., a chloride ion) to form the stable amide product. Since the starting material is a hydrochloride salt, a base is required to first deprotonate the ammonium salt to generate the free, nucleophilic amine. An additional equivalent of base is then needed to neutralize the acidic byproduct (e.g., HCl) generated during the acylation reaction.
General Reaction Scheme:
Experimental Protocols
Two primary protocols are provided below. Protocol A is a general method using an acyl chloride in an anhydrous organic solvent with a tertiary amine base. Protocol B describes the Schotten-Baumann conditions, which can be advantageous for certain substrates and acylating agents.
Protocol A: N-Acylation using Acyl Chloride and Triethylamine in Dichloromethane
This method is one of the most common for amide bond formation and is suitable for a wide range of acyl chlorides.
Materials:
-
This compound (MW: 138.6 g/mol )
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve or suspend the starting material (approx. 10-20 mL per gram of starting material).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add triethylamine (2.2 eq) to the stirred suspension. Stir for 15-20 minutes at 0 °C to ensure complete formation of the free amine.
-
In a separate flask, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by either recrystallization or column chromatography on silica gel to obtain the desired N-acyl-3-amino-N-methylpropanamide.
Protocol B: N-Acylation under Schotten-Baumann Conditions
This biphasic method uses an inorganic base and is particularly useful for acylations that are sensitive to organic bases or when the acyl chloride is prone to side reactions.[1][2][3]
Materials:
-
This compound (MW: 138.6 g/mol )
-
Acyl Chloride (e.g., Benzoyl Chloride) (1.1 eq)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Diethyl ether
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve this compound (1.0 eq) in water in a round-bottom flask.
-
Add an equal volume of an immiscible organic solvent, such as dichloromethane (DCM).
-
Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly and simultaneously add a solution of the acyl chloride (1.1 eq) in the same organic solvent and an aqueous solution of NaOH (e.g., 2 M, 2.5 eq) dropwise. Maintain the pH of the aqueous layer between 10 and 12.
-
After the addition is complete, continue to stir the mixture vigorously at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with one or two more portions of the organic solvent.
-
Combine the organic layers and wash them with 1 M HCl (to remove any unreacted amine), followed by water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following table summarizes the typical quantitative data for the N-acetylation of this compound as a model reaction based on Protocol A. Researchers should adapt these values based on the specific acylating agent used.
| Parameter | Value | Unit | Notes |
| Reagents | |||
| 3-amino-N-methylpropanamide HCl | 1.0 | eq | Starting material |
| Acetyl Chloride | 1.1 | eq | Acylating agent |
| Triethylamine | 2.2 | eq | Base |
| Dichloromethane | 10-20 | mL/g | Solvent |
| Reaction Conditions | |||
| Initial Temperature | 0 | °C | For addition of reagents |
| Reaction Temperature | Room Temp. | °C | |
| Reaction Time | 2 - 12 | hours | Monitor by TLC |
| Work-up & Purification | |||
| Typical Yield | 75 - 90 | % | Dependent on acylating agent and purification method |
| Purification Method | Recrystallization or Column Chromatography | - |
Visualizations
The following diagrams illustrate the chemical transformation and the general experimental workflow.
Caption: Chemical transformation for the N-acylation.
Caption: General experimental workflow diagram.
References
Application Notes and Protocols for the Use of 3-amino-N-methylpropanamide Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids and N-methylated building blocks into peptide structures is a key strategy in modern drug discovery.[1][2] These modifications can significantly enhance the therapeutic properties of peptides by increasing metabolic stability, improving membrane permeability, and inducing specific conformational constraints.[1] 3-amino-N-methylpropanamide, a derivative of β-alanine, represents a novel building block for peptide modification. Its incorporation can introduce flexibility and an N-methylated amide bond, potentially influencing the peptide's biological activity and pharmacokinetic profile.
These application notes provide a comprehensive guide for the utilization of 3-amino-N-methylpropanamide hydrochloride in Fmoc-based solid-phase peptide synthesis (SPPS). As this is a non-standard building block, a preliminary Fmoc-protection step is required. The following protocols detail the synthesis of the necessary Fmoc-protected intermediate and its subsequent application in modifying the C-terminus of a peptide.
Preliminary Protocol: Fmoc Protection of 3-amino-N-methylpropanamide
To be used in Fmoc-SPPS, the primary amine of 3-amino-N-methylpropanamide must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[3][4][5] This is a standard procedure for protecting amines for use in peptide synthesis.[6][7][8]
Materials:
-
This compound
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Neutralization: Dissolve this compound in water. Add sodium bicarbonate solution dropwise with stirring until the solution is basic (pH ~8-9). This generates the free amine in situ.
-
Reaction Setup: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.
-
Fmoc Protection: Slowly add the aqueous solution of 3-amino-N-methylpropanamide to the Fmoc-OSu solution with vigorous stirring. Let the reaction proceed at room temperature overnight.
-
Work-up:
-
Remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter the solution and evaporate the solvent to yield the crude product. Purify by flash chromatography (silica gel, gradient of methanol in dichloromethane) to obtain pure Fmoc-3-amino-N-methylpropanamide.
-
Characterization: Confirm the identity and purity of the product using NMR and mass spectrometry.
Caption: Workflow for the Fmoc protection of 3-amino-N-methylpropanamide.
Application Protocol: C-Terminal Modification of Peptides
This protocol describes the anchoring of Fmoc-3-amino-N-methylpropanamide to a resin, followed by peptide chain elongation. This will result in a peptide with a C-terminal ...-NH-CH₂-CH₂-CO-NH-CH₃ modification. A Rink Amide resin is suitable for this purpose, as cleavage will yield the desired C-terminal amide functionality of the modifying group.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-3-amino-N-methylpropanamide (synthesized as above)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, PyBOP)
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
Experimental Workflow:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF, DCM, and DMF.
-
Anchoring of the Modifying Group:
-
Pre-activate Fmoc-3-amino-N-methylpropanamide (3 eq.) with a coupling reagent (e.g., HBTU, 3 eq.) and DIEA (6 eq.) in DMF for 2 minutes.
-
Add the activated solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
Monitor the coupling using a ninhydrin test. If incomplete, a second coupling may be necessary.
-
Wash the resin thoroughly with DMF, DCM, and DMF.
-
-
Peptide Chain Elongation:
-
Perform standard SPPS cycles of Fmoc deprotection and coupling for each subsequent amino acid in the desired sequence.
-
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Analysis: Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Caption: SPPS workflow for C-terminal peptide modification.
Data Presentation: Coupling Reagents
The coupling of the first standard amino acid onto the resin-bound 3-amino-N-methylpropanamide can be challenging due to potential steric hindrance. The choice of coupling reagent is critical for achieving high efficiency.
Table 1: Recommended Coupling Reagents for Difficult Couplings
| Reagent | Activating Additive | Base | Coupling Time (Typical) | Efficacy for Hindered Couplings |
| HATU | Internal (HOAt) | DIEA / Collidine | 1 - 4 hours | High |
| HCTU | Internal (HOAt derivative) | DIEA / Collidine | 1 - 4 hours | High |
| PyBOP | Internal (HOBt) | DIEA | 2 - 6 hours | Moderate to High |
| DIC/Oxyma | OxymaPure | DIEA | 2 - 8 hours | Moderate |
Conclusion
This compound is a versatile building block that can be incorporated into peptides using established SPPS methodologies after a standard Fmoc-protection step. Its use allows for the introduction of a flexible, N-methylated C-terminal modification, providing a valuable tool for modulating the physicochemical and biological properties of synthetic peptides. The protocols outlined above, combined with the appropriate selection of coupling reagents, provide a solid foundation for researchers to explore the potential of this and other novel building blocks in peptide-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. chempep.com [chempep.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. peptide.com [peptide.com]
- 7. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Derivatization of Primary Amines: Application Notes and Protocols Featuring 3-amino-N-methylpropanamide hydrochloride as a Substrate
Disclaimer: The following document provides detailed application notes and protocols for the derivatization of primary amines. It is important to clarify that 3-amino-N-methylpropanamide hydrochloride is a primary amine. Therefore, it would typically be the substrate molecule to be derivatized, rather than the derivatizing agent itself. The protocols provided are general methods for the derivatization of primary amines like this compound for analytical quantification or synthetic applications.
Application Notes
The derivatization of primary amines is a crucial chemical modification technique used to enhance their properties for analysis or to create new molecules with specific biological activities. Primary amines, while reactive, often possess characteristics that make them challenging to analyze directly, such as high polarity, low volatility, and poor ionization efficiency in mass spectrometry. Derivatization addresses these challenges by converting the primary amino group into a functional group with more desirable properties.[1]
Key Applications of Primary Amine Derivatization:
-
Enhanced Analytical Detection: For techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization can introduce chromophores or fluorophores, enabling sensitive UV or fluorescence detection.[2][3] In mass spectrometry (MS), derivatization can improve ionization efficiency and chromatographic separation, leading to lower detection limits.[4][5]
-
Improved Chromatographic Performance: By reducing the polarity of primary amines, derivatization can lead to better peak shapes, reduced tailing, and improved resolution in reversed-phase liquid chromatography and gas chromatography.[6]
-
Synthesis of Novel Compounds: In drug development and medicinal chemistry, the primary amine group of molecules like this compound serves as a versatile handle for synthesizing a library of new compounds through reactions like acylation and sulfonylation.[7] This allows for the exploration of structure-activity relationships and the development of new therapeutic agents.
Common Derivatization Strategies for Primary Amines:
| Derivatization Strategy | Common Reagents | Purpose | Analytical Technique |
| Acylation | Acyl chlorides, Anhydrides (e.g., TFAA), N-Hydroxysuccinimide esters | Increases volatility, improves peak shape | GC-MS, LC-MS |
| Silylation | BSTFA, MSTFA, MTBSTFA | Increases volatility, thermal stability | GC-MS |
| Sulfonylation | Sulfonyl chlorides (e.g., Dansyl chloride, p-Toluenesulfonyl chloride) | Introduces a fluorescent or UV-active tag | HPLC-UV/Fluorescence, LC-MS |
| Reaction with Isothiocyanates | Phenyl isothiocyanate (PITC), Naphthylisothiocyanate (NIT) | Forms stable derivatives for quantification | HPLC-UV, LC-MS |
Experimental Protocols
Protocol 1: Analytical Derivatization of a Primary Amine for LC-MS/MS Analysis using Naphthylisothiocyanate (NIT)
This protocol is adapted for the sensitive quantification of primary amines in complex matrices.[5]
Materials:
-
Primary amine sample (e.g., this compound)
-
Naphthylisothiocyanate (NIT) solution (10 mg/mL in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (if sample cleanup is needed)
-
Vortex mixer
-
Centrifuge
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample containing the primary amine into a microcentrifuge tube.
-
If the sample is solid, dissolve it in a suitable solvent (e.g., water or methanol) to a known concentration.
-
For complex samples (e.g., biological fluids), perform a sample cleanup step such as protein precipitation or solid-phase extraction.
-
-
Derivatization Reaction:
-
To 100 µL of the sample solution, add 100 µL of the NIT solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
-
Sample Dilution and Analysis:
-
Dilute the derivatized sample 1:10 (v/v) with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex the diluted sample.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the derivatized amine from interferences.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode, with precursor and product ions optimized for the specific NIT-derivatized amine.
Workflow for LC-MS/MS analysis of primary amines after NIT derivatization.
Protocol 2: Synthetic Derivatization of a Primary Amine via N-Acylation
This protocol provides a general method for the N-acylation of a primary amine like this compound using a carboxylic acid, EDC, and HOBt.[7]
Materials:
-
Primary amine hydrochloride (e.g., this compound) (1.2 eq)
-
Carboxylic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (optional, small amount to aid solubility)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flasks, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Activation of Carboxylic Acid:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM (and a small amount of anhydrous DMF if needed), add EDC (1.5 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Preparation of the Free Amine:
-
In a separate flask, suspend the primary amine hydrochloride (1.2 eq) in anhydrous DCM.
-
Add DIPEA (2.5 eq) to neutralize the hydrochloride and generate the free amine.
-
Stir for 15 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the solution of the free amine to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Workflow for the synthetic N-acylation of a primary amine.
Quantitative Data Summary
The following table summarizes quantitative data from various primary amine derivatization methods found in the literature. Note that these values are highly dependent on the specific analyte, matrix, and instrumentation.
| Derivatization Method | Analyte Class | Technique | Limit of Detection (LOD) | Linearity (R²) | Reference |
| Cyanuric chloride and methylamine | Amino acids | LC-ESI-MS | 1 nM to 1 µM range | > 0.979 | [8] |
| Dimethylaminoacetyl chloride | Amino acids, organic acids | LC-MS | 1 to 159 nM | > 0.965 | [4] |
| Naphthylisothiocyanate (NIT) | Volatile primary and secondary amines | LC-MS/MS | 0.12 to 0.25 ng/µL | - | [5] |
| N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate | Aliphatic amines | HPLC-Fluorescence | fmol level | - | [9] |
References
- 1. actascientific.com [actascientific.com]
- 2. Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines Prior to Separation and UV-Absorbance Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 4. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-amino-N-methylpropanamide hydrochloride as a Novel Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the covalent linkage of molecules to impart novel functionalities. The choice of a linker molecule is critical, influencing the stability, pharmacokinetics, and efficacy of the resulting conjugate. This document provides detailed application notes and protocols for the use of 3-amino-N-methylpropanamide hydrochloride as a short-chain, hydrophilic linker in bioconjugation.
This compound is a primary amine-containing molecule that can be utilized as a linker to connect various payloads (e.g., small molecule drugs, imaging agents) to biomolecules such as proteins, antibodies, or oligonucleotides. Its simple structure offers a defined length and polarity, which can be advantageous in applications where precise control over linker chemistry is required. The primary amine group allows for versatile conjugation to activated esters, such as N-hydroxysuccinimide (NHS) esters, resulting in stable amide bonds.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in solution and for designing conjugation strategies.
| Property | Value | Reference |
| CAS Number | 51739-61-8 | [3][4] |
| Molecular Formula | C₄H₁₁ClN₂O | [3][5] |
| Molecular Weight | 138.60 g/mol | [4] |
| Structure | CNC(=O)CCN·HCl | [5] |
| Hydrogen Bond Donor Count | 3 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 55.1 Ų | [5] |
Principle of Bioconjugation
The primary amine of this compound serves as a nucleophile that can react with various electrophilic functional groups on a target molecule or a payload. A common and efficient strategy involves the use of N-hydroxysuccinimide (NHS) esters. The NHS ester reacts with the primary amine to form a stable amide bond, releasing NHS as a byproduct.[1][2] This reaction is typically performed in a buffer with a pH range of 7.2 to 8.5 to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.[2]
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Small Molecule Payload to an Antibody via an NHS-Ester Activated Linker
This protocol describes the activation of a carboxyl-containing payload with an NHS ester, followed by conjugation to the antibody through the 3-amino-N-methylpropanamide linker.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Carboxyl-containing payload (e.g., a cytotoxic drug)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography columns for purification
Workflow Diagram:
Caption: A two-step workflow for antibody-drug conjugation.
Procedure:
-
Activation of Payload:
-
Dissolve the carboxyl-containing payload, EDC, and NHS in a 1:1.2:1.2 molar ratio in anhydrous DMF.
-
Stir the reaction at room temperature for 4 hours to form the NHS-ester activated payload.
-
-
Attachment of Linker to Payload:
-
Dissolve this compound in PBS (pH 8.0) and adjust the pH to 8.0 with a suitable base.
-
Add the activated payload solution dropwise to the linker solution at a 1:5 molar ratio (payload:linker).
-
Allow the reaction to proceed for 2 hours at room temperature.
-
The resulting product is the payload functionalized with a primary amine. This intermediate can be purified by reverse-phase HPLC.
-
-
Activation of Antibody and Conjugation:
-
This step assumes the payload now has a reactive group for antibody conjugation. A more direct approach is to first attach the linker to the antibody. The following is an alternative and more common workflow.
-
Protocol 2: Direct Conjugation of a Payload to an Antibody using 3-amino-N-methylpropanamide as a Linker
This protocol outlines the conjugation of an NHS-ester activated payload directly to an antibody that has been pre-functionalized with the 3-amino-N-methylpropanamide linker. This is a hypothetical scenario as the linker itself needs to be bifunctional. A more plausible use is to functionalize a molecule with the amine. For the purpose of these notes, we will assume a scenario where a payload is first attached to the linker, and the other end of the linker is then attached to the antibody.
A more direct and common workflow is presented below:
Workflow Diagram:
Caption: General workflow for ADC creation.
Note on Practicality: For 3-amino-N-methylpropanamide to be a linker in a single step, it would need to be derivatized to be bifunctional. A more realistic application is its use to introduce a primary amine to a molecule.
Characterization of the Conjugate
After the conjugation reaction and purification, it is essential to characterize the resulting bioconjugate to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate.
| Characterization Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Determine protein concentration and estimate DAR. | An increase in absorbance at a wavelength specific to the payload, allowing for calculation of the DAR. |
| Size-Exclusion Chromatography (SEC) | Assess aggregation and purity. | A major peak corresponding to the monomeric ADC with minimal aggregation or fragmentation. |
| Mass Spectrometry (MS) | Confirm the covalent modification and determine the exact mass of the conjugate. | Mass spectra showing peaks corresponding to the antibody with different numbers of attached drug-linker moieties. |
| SDS-PAGE | Visualize the increase in molecular weight and assess purity. | A shift in the band of the conjugated antibody compared to the unconjugated antibody. |
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical mechanism of action for an antibody-drug conjugate (ADC) utilizing our linker, targeting a cancer cell.
Caption: ADC mechanism of action.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient activation of payload or antibody. pH of the reaction buffer is not optimal. Hydrolysis of the NHS ester. | Ensure anhydrous conditions for NHS ester activation. Optimize the pH of the conjugation buffer (typically 7.2-8.5).[2] Use freshly prepared activated payload. |
| Antibody Aggregation | High concentration of organic solvent from the payload solution. High degree of conjugation. | Keep the volume of organic solvent to a minimum (<10%). Reduce the molar excess of the activated payload. |
| Precipitation during Reaction | Poor solubility of the payload or conjugate. | Perform the reaction at a lower concentration. Add a co-solvent if compatible with the antibody. |
Conclusion
This compound presents a viable option as a short, hydrophilic linker for bioconjugation, particularly for applications requiring a defined linker length. The protocols and guidelines provided herein offer a starting point for researchers to explore its utility in developing novel bioconjugates for therapeutic and diagnostic purposes. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for successful implementation.
References
Application Notes and Protocols for Reactions with 3-amino-N-methylpropanamide hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-amino-N-methylpropanamide hydrochloride is a bifunctional molecule featuring a primary amine and a secondary amide. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for the introduction of a flexible three-carbon spacer with a methylamido-terminated chain. The primary amine serves as a key functional group for various chemical transformations, including acylation, alkylation, and reductive amination, enabling the synthesis of a diverse range of derivatives. This document provides detailed protocols for two common reactions involving this compound: N-acylation and reductive amination.
N-Acylation of this compound
N-acylation is a fundamental reaction for the formation of amide bonds. In the context of this compound, this reaction is used to couple carboxylic acids to the primary amine, yielding N-substituted derivatives. These products can be intermediates for more complex molecules or final target compounds in drug discovery programs.
Experimental Protocol: General Procedure for N-Acylation
This protocol describes the coupling of a generic carboxylic acid to this compound using a standard carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent such as 1-Hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM or DMF.
-
Add DIPEA or TEA (2.5 eq) to the solution of this compound to neutralize the hydrochloride salt and basify the reaction mixture.
-
Slowly add the solution of this compound and base to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-acylated product.
Data Presentation: Representative N-Acylation Reactions
| Entry | Carboxylic Acid | Coupling Reagents | Base | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzoic Acid | EDC·HCl, HOBt | DIPEA | DCM | 18 | 85 | >95 |
| 2 | Acetic Acid | EDC·HCl, HOBt | TEA | DMF | 12 | 92 | >98 |
| 3 | Phenylacetic Acid | EDC·HCl, HOBt | DIPEA | DCM | 24 | 88 | >95 |
Note: Yields and purity are representative and may vary depending on the specific substrate and reaction conditions.
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
Reductive Amination of this compound
Reductive amination is a versatile method for forming carbon-nitrogen bonds. It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This reaction allows for the N-alkylation of this compound.
Experimental Protocol: General Procedure for Reductive Amination
This protocol outlines a one-pot reductive amination procedure using sodium triacetoxyborohydride as a mild reducing agent.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Suspend the reactants in anhydrous DCM or DCE.
-
Add TEA or DIPEA (1.2 eq) to neutralize the hydrochloride salt.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the N-alkylated product.
Data Presentation: Representative Reductive Amination Reactions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | 78 | >95 |
| 2 | Acetone | NaBH(OAc)₃ | DCM | 24 | 72 | >95 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCE | 20 | 81 | >98 |
Note: Yields and purity are representative and may vary depending on the specific substrate and reaction conditions.
Visualization: Reductive Amination Signaling Pathway
Caption: Signaling pathway for the reductive amination of 3-amino-N-methylpropanamide.
Application Note: The Critical Role of Alkylating Agents in Proteomics Sample Preparation
Abstract
This application note addresses the use of chemical reagents in proteomics sample preparation. Initial searches for "3-amino-N-methylpropanamide hydrochloride" did not yield any established protocols or applications in the field of proteomics. Consequently, this document focuses on a class of reagents that are fundamental to virtually all bottom-up proteomics workflows: alkylating agents , with a detailed focus on the most common reagent, Iodoacetamide (IAA) . This note provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles of protein alkylation, detailed experimental protocols, a summary of quantitative data, and a discussion of alternative reagents.
Introduction
A critical step in preparing proteins for mass spectrometry analysis, particularly in bottom-up proteomics, is the reduction and alkylation of cysteine residues. After proteolytic digestion, the resulting peptides are analyzed by mass spectrometry. To ensure accurate and reproducible results, the disulfide bonds within and between proteins must be cleaved (reduction) and the resulting free sulfhydryl groups on cysteine residues must be permanently modified (alkylation).
Alkylation prevents the re-formation of disulfide bonds, which would otherwise interfere with enzymatic digestion and lead to ambiguous protein identification.[1] Iodoacetamide is a widely used alkylating agent that reacts with the thiol group of cysteine residues, forming a stable carbamidomethyl derivative.[2] While highly effective, the use of iodoacetamide and other alkylating agents requires careful optimization to maximize reaction efficiency and minimize off-target modifications.[3][4]
Principles of Reduction and Alkylation
The process involves two key steps:
-
Reduction: Disulfide bonds (S-S) are cleaved to produce two free thiol groups (-SH). This is typically achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation: The free thiol groups are then covalently modified to prevent them from re-oxidizing and forming disulfide bonds. This is where alkylating agents like iodoacetamide come into play.
The general reaction for the alkylation of a cysteine residue with iodoacetamide is shown below:
Protein-SH + I-CH₂-CONH₂ → Protein-S-CH₂-CONH₂ + HI
Experimental Protocols
Below are detailed protocols for in-solution and in-gel alkylation of proteins using iodoacetamide.
In-Solution Protein Alkylation Protocol
This protocol is suitable for purified protein solutions or total cell lysates.
Materials:
-
Urea
-
Ammonium bicarbonate (NH₄HCO₃)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Tris-HCl
-
Sequencing-grade trypsin
-
Formic acid (FA)
Procedure:
-
Solubilization and Denaturation:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
-
Reduction:
-
Add DTT to a final concentration of 5-10 mM.
-
Incubate at 56-60°C for 30-60 minutes.[5]
-
-
Alkylation:
-
Quenching (Optional but Recommended):
-
Add DTT to a final concentration of 5 mM to quench any unreacted iodoacetamide.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate at 37°C for 4-16 hours.
-
-
Acidification and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Proceed with peptide desalting using a C18 column before LC-MS/MS analysis.
-
In-Gel Protein Alkylation Protocol
This protocol is used for proteins that have been separated by SDS-PAGE.
Materials:
-
Acetonitrile (ACN)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
Formic acid (FA)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Excision and Destaining:
-
Excise the protein band(s) of interest from the Coomassie-stained gel.
-
Destain the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the gel pieces are colorless.
-
-
Reduction:
-
Incubate the gel pieces in a solution of 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 30-60 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Remove the DTT solution and add a solution of 55 mM iodoacetamide in 100 mM ammonium bicarbonate.
-
Incubate in the dark at room temperature for 20-30 minutes.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile.
-
Dry the gel pieces completely in a vacuum centrifuge.
-
-
Digestion:
-
Rehydrate the gel pieces on ice with a solution of sequencing-grade trypsin (e.g., 10-20 µg/mL) in 50 mM ammonium bicarbonate.
-
Add enough buffer to cover the gel pieces and incubate at 37°C overnight.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces using a series of buffers with increasing concentrations of acetonitrile and formic acid (e.g., 50% ACN/5% FA).
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a suitable buffer for LC-MS/MS analysis.
-
Quantitative Data and Reagent Comparison
The choice of alkylating agent can impact the quality of proteomics data.[3] Iodoacetamide is widely used, but other reagents exist, each with its own advantages and disadvantages.[6]
| Alkylating Agent | Target Residue(s) | Advantages | Disadvantages & Side Reactions |
| Iodoacetamide (IAA) | Cysteine | High reactivity, well-established protocols.[3] | Can cause off-target alkylation of methionine, histidine, lysine, and N-terminus.[2][6] |
| Chloroacetamide (CAA) | Cysteine | Lower off-target alkylation compared to IAA.[6] | Can cause significant methionine oxidation.[2] |
| Acrylamide | Cysteine | Good alternative to IAA with similar results in some studies.[3] | Can also modify other nucleophilic residues. |
| N-ethylmaleimide (NEM) | Cysteine | Specific for cysteine residues.[1] | Can be less reactive than iodoacetamide. |
Visualizations
Workflow for In-Solution Proteomics Sample Preparation
Caption: In-solution proteomics workflow.
Signaling Pathway Example: PI3K/Akt Pathway
The following is an example of a signaling pathway that can be studied using proteomics. Alkylation is a key step in preparing samples to analyze changes in protein expression or post-translational modifications within such pathways.
Caption: Simplified PI3K/Akt signaling pathway.
Conclusion
While information on the specific use of "this compound" in proteomics is not available in the current scientific literature, the principles of chemical modification of proteins are central to the field. Alkylation of cysteine residues is a non-negotiable step for robust and reproducible bottom-up proteomics. Iodoacetamide remains the most common alkylating agent due to its high reactivity and well-understood performance. However, researchers should be aware of its potential for off-target modifications and consider alternatives when specific experimental goals, such as minimizing methionine oxidation, are a priority. The protocols and data presented here provide a solid foundation for performing and optimizing the critical step of protein alkylation in proteomics sample preparation.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of 3-amino-N-methylpropanamide Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 3-amino-N-methylpropanamide hydrochloride and its derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Given the polar nature of this small molecule, the methodologies presented herein are based on Hydrophilic Interaction Chromatography (HILIC) for optimal retention and separation.
Introduction
3-amino-N-methylpropanamide is a derivative of the naturally occurring amino acid β-alanine. As a small polar molecule, its analysis by traditional reversed-phase liquid chromatography can be challenging due to poor retention. Hydrophilic Interaction Chromatography (HILIC) coupled with mass spectrometry offers a robust and sensitive method for the analysis of such polar compounds without the need for derivatization.[1] These application notes provide a comprehensive guide to sample preparation, LC-MS/MS method parameters, and expected results for the analysis of this compound and its derivatives in various matrices.
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol depends on the complexity of the sample matrix. For simple matrices, a "dilute and shoot" approach may be sufficient.[2] However, for complex matrices such as plasma or tissue homogenates, protein precipitation and/or solid-phase extraction is recommended to minimize matrix effects.
Protocol 2.1.1: Simple Matrix (e.g., Aqueous Solution)
-
Prepare a stock solution of this compound in LC-MS grade water.
-
Create a series of working standards by serial dilution with the initial mobile phase conditions (e.g., 90% acetonitrile, 10% water with 10 mM ammonium formate).
-
For the sample, dilute it to an expected concentration within the calibration range using the initial mobile phase.
-
Vortex the final solution and transfer it to an autosampler vial.
Protocol 2.1.2: Complex Matrix (e.g., Plasma, Serum)
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol (containing an appropriate internal standard, if available).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
A HILIC column is recommended for the retention and separation of the polar 3-amino-N-methylpropanamide.[1][2]
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid) |
| Mobile Phase B | 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid) |
| Gradient | 0-1 min: 95% B; 1-8 min: 95-50% B; 8-8.1 min: 50-95% B; 8.1-12 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The parameters below are a starting point and may require optimization for your specific instrument.
| Parameter | Recommended Condition |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Nozzle Voltage | 500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
Predicted MRM Transitions
The following table summarizes the predicted Multiple Reaction Monitoring (MRM) transitions for 3-amino-N-methylpropanamide. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are predicted based on the fragmentation of similar structures, such as β-alanine and other amides.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 3-amino-N-methylpropanamide | 103.1 | 86.1 | 58.1 | 15 |
| Internal Standard (optional) | User-defined | User-defined | User-defined | User-defined |
Note: The molecular weight of 3-amino-N-methylpropanamide is 102.14 g/mol . The protonated molecule [M+H]⁺ has an m/z of approximately 103.1.
Predicted Fragmentation Pattern
The fragmentation of protonated 3-amino-N-methylpropanamide is expected to occur at the amide bond and the alkyl chain. The predicted major fragment ions are:
-
m/z 86.1: Loss of ammonia (NH₃) from the precursor ion.
-
m/z 58.1: Cleavage of the amide bond, resulting in the [CH₃NHCO]⁺ fragment or a related rearranged ion.
Visualizations
Experimental Workflow
Caption: LC-MS/MS analysis workflow for 3-amino-N-methylpropanamide derivatives.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of protonated 3-amino-N-methylpropanamide.
Quantitative Data Summary
The following table provides target performance characteristics for a quantitative LC-MS/MS assay for 3-amino-N-methylpropanamide. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1-10 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 1000-5000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Conclusion
The protocols and data presented provide a comprehensive framework for the sensitive and selective analysis of this compound and its derivatives by LC-MS/MS. The use of HILIC is crucial for retaining and separating this polar analyte. The predicted fragmentation patterns and MRM transitions offer a solid starting point for method development and optimization. For regulated environments, a full method validation according to the relevant guidelines is required.
References
Troubleshooting & Optimization
Navigating Solubility Challenges with 3-amino-N-methylpropanamide hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 3-amino-N-methylpropanamide hydrochloride. The following information is designed to offer practical solutions and a deeper understanding of the compound's properties to facilitate its effective use in experimental settings.
Understanding the Solubility Profile
This compound is a polar organic compound. Its solubility is primarily dictated by its ability to form hydrogen bonds through its amino and amide groups, and its ionic nature as a hydrochloride salt. While specific quantitative solubility data for this compound is not extensively published, we can infer its behavior based on the known properties of similar short-chain amino amides and amine hydrochlorides.
General Solubility Characteristics:
-
High Polarity: The presence of both an amine and an amide group makes the molecule highly polar.
-
Hydrogen Bonding: The -NH2 and -CONH- groups are excellent hydrogen bond donors and acceptors, respectively, facilitating dissolution in polar protic solvents.
-
Ionic Nature: As a hydrochloride salt, it is generally more water-soluble than its free base form. The solubility of amine hydrochlorides is often pH-dependent.
Troubleshooting Common Solubility Issues
This section addresses specific problems that may arise during the dissolution of this compound.
Issue 1: The compound is not dissolving in water at room temperature.
-
Question: I'm trying to dissolve this compound in water, but it's not dissolving completely. What should I do?
-
Answer:
-
Increase Temperature: Gently warm the solution. The solubility of many polar compounds increases with temperature. Start by warming to 30-40°C with continuous stirring.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. Sonication can help break down crystal lattice energy and enhance solvation.
-
Check pH: The pH of the solution can significantly impact the solubility of amine hydrochlorides. Ensure the water is neutral or slightly acidic. If the water is basic, the hydrochloride salt may convert to the less soluble free base.
-
Issue 2: The compound precipitates out of solution when I add it to my buffered system.
-
Question: I dissolved the compound in water, but when I added it to my phosphate buffer at pH 7.4, a precipitate formed. Why is this happening?
-
Answer:
-
pH-Dependent Solubility: The solubility of this compound is likely highest in acidic conditions where the primary amine is fully protonated. At a neutral or slightly basic pH (like 7.4), a portion of the amine may be deprotonated to the less soluble free base, causing it to precipitate.
-
Troubleshooting Steps:
-
Adjust Buffer pH: If your experimental conditions allow, try using a buffer with a lower pH (e.g., pH 5-6).
-
Dissolve Directly in Buffer: Instead of preparing a stock solution in water, try dissolving the compound directly into the final buffered solution with vigorous stirring.
-
Co-solvents: Consider the addition of a small percentage of a polar organic co-solvent to your buffer system.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound?
A1: Based on the properties of similar compounds, the following solvents are recommended:
| Solvent | Expected Solubility | Notes |
| Water | Soluble to Very Soluble | Solubility is pH and temperature dependent. |
| Methanol (MeOH) | Soluble | A good alternative to water for stock solutions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A versatile solvent for many organic compounds. |
| Ethanol (EtOH) | Sparingly Soluble to Insoluble | Less polar than methanol and water. |
Q2: How does pH affect the solubility of this compound?
A2: As an amine hydrochloride, its solubility is expected to be pH-dependent. In acidic solutions, the equilibrium favors the protonated (and more soluble) amine. As the pH increases towards and beyond the pKa of the primary amine, the equilibrium shifts towards the unprotonated (and likely less soluble) free base.
Q3: Can I heat the solution to improve solubility?
A3: Yes, gentle heating can significantly improve the solubility of this compound. However, it is crucial to first determine the compound's thermal stability in your chosen solvent to avoid degradation. For initial attempts, heating up to 40-50°C is generally safe for short periods.
Q4: What should I do if the compound "oils out" instead of dissolving?
A4: "Oiling out" can occur when the compound is not fully soluble and forms a separate liquid phase. This can sometimes be resolved by:
-
Adding more solvent.
-
Increasing the temperature.
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Adding a co-solvent to improve the overall solvating power of the mixture.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
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Weigh the desired amount of this compound.
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Add a portion of deionized water (or your desired aqueous buffer) to the solid.
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Stir the mixture vigorously using a magnetic stirrer.
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If the solid does not dissolve completely, gently warm the solution to 30-40°C while continuing to stir.
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If necessary, place the solution in an ultrasonic bath for 5-10 minute intervals until the solid is fully dissolved.
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Allow the solution to cool to room temperature. If the compound remains in solution, it is ready for use. If precipitation occurs upon cooling, the solution was supersaturated at the higher temperature.
Protocol 2: Determining Qualitative Solubility
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To a small vial, add approximately 10 mg of this compound.
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Add 1 mL of the test solvent (e.g., water, ethanol, methanol, DMSO).
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Vortex the vial for 30 seconds.
-
Observe and record whether the compound is fully dissolved, partially dissolved, or insoluble.
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If not fully dissolved, warm the vial to approximately 40°C and observe any changes in solubility.
Visualizing Troubleshooting Logic
The following workflow diagrams illustrate the decision-making process for addressing common solubility challenges.
Caption: Troubleshooting workflow for dissolving this compound in aqueous solutions.
Technical Support Center: Synthesis of 3-amino-N-methylpropanamide hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-N-methylpropanamide hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on two common synthetic routes: Route A: Amide Coupling of N-Boc-β-alanine followed by Deprotection and Route B: Michael Addition of Methylamine to Acrylamide .
Route A: Amide Coupling of N-Boc-β-alanine with Methylamine
This route involves the coupling of N-Boc-β-alanine with methylamine using a coupling agent (e.g., EDC, DCC), followed by the removal of the Boc protecting group with hydrochloric acid.
Issue 1: Low Yield of the Desired N-Boc-3-amino-N-methylpropanamide Intermediate
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | - Monitor the reaction progress using TLC or LC-MS. - Increase the reaction time. - Ensure stoichiometric amounts of reagents are used. | Increased conversion to the desired product. |
| Side reaction: N-acylurea formation | - Add an activating agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture.[1][2] - Perform the reaction at a lower temperature (e.g., 0 °C).[1] | Minimized formation of the N-acylurea byproduct, leading to a higher yield of the desired amide. |
| Poor quality of coupling agent | - Use a fresh, high-purity coupling agent. | Improved reaction efficiency and yield. |
| Suboptimal solvent | - Ensure the use of an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). | Better solubility of reagents and prevention of hydrolysis of the activated species. |
Issue 2: Presence of Impurities After Coupling Reaction
| Impurity | Identification | Troubleshooting Step |
| N-acylurea | - Typically a white, poorly soluble solid. - Can be identified by LC-MS and NMR spectroscopy. | - Add HOBt or HOAt to the reaction.[1][2] - Optimize the order of addition of reagents: add the coupling agent last to a mixture of the acid, amine, and HOBt.[3] - Purify the product by column chromatography. |
| Unreacted N-Boc-β-alanine | - Detected by TLC or LC-MS. | - Use a slight excess of methylamine and coupling agent. - Increase reaction time. |
| Symmetric anhydride of N-Boc-β-alanine | - Can be detected by LC-MS. | - Add HOBt to the reaction mixture.[3] |
Issue 3: Incomplete Deprotection of the Boc Group
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient acid | - Use a higher concentration of HCl (e.g., 4M HCl in dioxane) or increase the equivalents of HCl.[4] | Complete removal of the Boc group, confirmed by TLC or LC-MS. |
| Short reaction time | - Extend the deprotection reaction time and monitor by TLC or LC-MS. | Full conversion to the deprotected amine hydrochloride salt. |
Issue 4: Side Products During Boc Deprotection
| Side Product | Cause | Troubleshooting Step |
| tert-Butylated byproducts | The intermediate tert-butyl cation can alkylate nucleophilic sites on the substrate or product.[5] | - Use scavengers like anisole or thioanisole to trap the tert-butyl cation.[6] |
Route B: Michael Addition of Methylamine to Acrylamide
This route involves the direct addition of methylamine to acrylamide.
Issue 1: Low Yield of 3-amino-N-methylpropanamide
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Retro-Michael reaction | The Michael addition of amines to acrylamide can be reversible, especially at elevated temperatures.[7][8] | - Conduct the reaction at a lower temperature. - Use a suitable catalyst if necessary. |
| Polymerization of acrylamide | Acrylamide can polymerize, especially in the presence of initiators or at higher temperatures. | - Use purified acrylamide. - Control the reaction temperature carefully. |
Issue 2: Formation of Bis-adduct
| Side Product | Cause | Troubleshooting Step |
| 3,3'-(methylazanediyl)dipropanamide | The product, 3-amino-N-methylpropanamide, can react with another molecule of acrylamide.[7] | - Use an excess of methylamine to favor the formation of the mono-adduct. - Control the stoichiometry of the reactants carefully. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound via the amide coupling route?
A1: The most common side reactions include the formation of N-acylurea when using carbodiimide coupling reagents like EDC or DCC, and potential racemization if chiral precursors are used.[1][9] During the Boc deprotection step with strong acids, the intermediate tert-butyl cation can lead to the formation of tert-butylated byproducts.[5]
Q2: How can I minimize the formation of N-acylurea?
A2: The formation of the stable N-acylurea byproduct can be minimized by adding 1-hydroxybenzotriazole (HOBt) or a similar additive to the reaction mixture.[1][2] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and reacts efficiently with the amine. Performing the reaction at lower temperatures can also reduce this side reaction.[1]
Q3: What is the role of HOBt in the coupling reaction?
A3: HOBt serves two main purposes: it acts as a racemization suppressor and minimizes the formation of the N-acylurea side product.[10][11] It reacts with the carbodiimide-activated carboxylic acid to form an HOBt-ester, which is a more stable and selective acylating agent than the O-acylisourea intermediate.
Q4: Are there alternative coupling reagents to EDC/DCC?
A4: Yes, other coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be used. These are often more efficient and lead to fewer side reactions, but they are also more expensive.
Q5: What are the potential side reactions when using the Michael addition route?
A5: The main side reaction is the formation of a bis-adduct, where the product amine reacts with a second molecule of acrylamide.[7] The retro-Michael reaction, where the product reverts to the starting materials, can also occur, especially at higher temperatures.[8]
Q6: How can I purify the final this compound product?
A6: The hydrochloride salt is often a crystalline solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether. If significant impurities are present, column chromatography on silica gel may be necessary before the final salt formation.
Quantitative Data Summary
The following table provides a general comparison of the two synthetic routes. Please note that actual yields and purity can vary significantly based on reaction conditions and scale.
| Parameter | Route A: Amide Coupling & Deprotection | Route B: Michael Addition |
| Typical Yield | 60-85% (over two steps) | 40-70% |
| Purity | Generally high (>95%) after purification | Can be lower due to side products |
| Key Side Reactions | N-acylurea formation, racemization, t-butylation | Bis-adduct formation, retro-Michael reaction |
| Reagent Cost | Higher (due to protected amino acid and coupling agents) | Lower (simpler starting materials) |
| Scalability | Well-established for large-scale synthesis | Can be challenging to control on a large scale |
Experimental Protocols
Protocol 1: Synthesis via Amide Coupling and Deprotection (Route A)
Step 1: Synthesis of N-Boc-3-amino-N-methylpropanamide
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To a solution of N-Boc-β-alanine (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous dichloromethane (DCM), add methylamine (2M solution in THF, 1.2 equivalents) at 0 °C.
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Slowly add a solution of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) in DCM to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-3-amino-N-methylpropanamide.
Step 2: Deprotection of N-Boc-3-amino-N-methylpropanamide
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Dissolve the N-Boc-3-amino-N-methylpropanamide (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or dioxane).
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Add a solution of 4M HCl in dioxane (5-10 equivalents) to the mixture.
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Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
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Upon completion, the product hydrochloride salt may precipitate. If so, collect the solid by filtration and wash with cold diethyl ether.
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If the product remains in solution, remove the solvent under reduced pressure. Triturate the residue with diethyl ether to induce precipitation.
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Dry the solid under vacuum to yield this compound.[12]
Protocol 2: Synthesis via Michael Addition (Route B)
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To a solution of methylamine (e.g., 40% in water, 2-3 equivalents) in a suitable solvent like methanol, add acrylamide (1 equivalent) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess methylamine under reduced pressure.
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Dissolve the residue in a minimal amount of ethanol and acidify with a solution of HCl in ethanol or ether to precipitate the hydrochloride salt.
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Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain this compound.
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Further purification can be achieved by recrystallization.
Visualizations
Caption: Synthetic pathway via amide coupling and deprotection.
Caption: Synthetic pathway via Michael addition.
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-amino-N-methylpropanamide Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 3-amino-N-methylpropanamide hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective method for purifying this compound is recrystallization. This technique is well-suited for removing impurities generated during synthesis, such as unreacted starting materials and side-products. The choice of solvent system is critical for successful recrystallization.
Q2: What are the likely impurities in a sample of crude this compound?
A2: Based on a typical synthesis starting from β-alanine and methylamine, potential impurities include:
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Unreacted Starting Materials: β-alanine and methylamine hydrochloride.
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Intermediate Products: 3-amino-N-methylpropanamide (the free base).
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Side-Products: N-methyl-β-alanine methyl ester from reaction with the ester intermediate, and potentially over-methylated species.
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Reagents and Solvents: Residual coupling agents (e.g., EDC HCl), catalysts, and solvents used in the synthesis.
Q3: My purified product is a sticky solid or an oil. What could be the cause?
A3: The formation of an oil or sticky solid instead of crystals during purification can be due to several factors:
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High Impurity Levels: Significant amounts of impurities can depress the melting point and interfere with crystal lattice formation.
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Inappropriate Solvent System: The solvent system may be too good a solvent for the compound, preventing it from precipitating out.
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Rapid Cooling: Cooling the solution too quickly can lead to the product "oiling out" rather than forming crystals. A gradual decrease in temperature is recommended.
Q4: How can I improve the yield of my recrystallization?
A4: To improve the yield, consider the following:
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Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Slow Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath to maximize precipitation.
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Anti-Solvent Addition: If using a single solvent is not effective, the addition of a miscible "anti-solvent" in which the product is insoluble can help to induce crystallization and increase the yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling. | - The solution is not sufficiently saturated.- The chosen solvent is too effective at dissolving the product. | - Reduce the volume of the solvent by careful evaporation.- Slowly add an anti-solvent (e.g., diethyl ether, ethyl acetate) to the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The solution is supersaturated, and the product's melting point is below the crystallization temperature.- High concentration of impurities. | - Re-heat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.- Perform a preliminary purification step, such as a wash with a solvent in which the impurities are soluble but the product is not. |
| The purified product is colored. | - Presence of colored impurities from starting materials or side reactions. | - Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities. Use with caution as it can also adsorb some of the desired product. |
| Low recovery of the purified product. | - Too much solvent was used for recrystallization.- The product is significantly soluble in the cold recrystallization solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. |
| The purified product still shows impurities by analysis (e.g., NMR, HPLC). | - The chosen recrystallization solvent does not effectively separate the impurities.- The impurity co-crystallizes with the product. | - Try a different solvent system for recrystallization (see table below).- Consider an alternative purification method, such as column chromatography on silica gel or ion-exchange chromatography. |
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Procedure | Expected Purity |
| Isopropanol / Diethyl Ether | ~1:3 to 1:5 | Dissolve in a minimum of hot isopropanol, then slowly add diethyl ether until turbidity persists. Cool slowly. | >98% |
| Ethanol / Ethyl Acetate | ~1:2 to 1:4 | Dissolve in a minimum of hot ethanol, then slowly add ethyl acetate. Cool slowly. | >97% |
| Methanol / Dichloromethane | ~1:5 | Dissolve in methanol and add dichloromethane as an anti-solvent. | >95% |
| Water / Isopropanol | ~1:10 | Dissolve in a small amount of hot water, then add isopropanol as an anti-solvent. | >98% |
Note: The optimal ratio may vary depending on the impurity profile of the crude material.
Experimental Protocols
Protocol 1: Recrystallization using a Solvent/Anti-Solvent System (Isopropanol/Diethyl Ether)
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Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Stirring and gentle heating on a hot plate may be required.
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Anti-Solvent Addition: While the solution is still warm, slowly add diethyl ether dropwise with constant swirling until a faint cloudiness (turbidity) persists.
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Induce Crystallization: If crystals do not form immediately, add a few more drops of isopropanol until the solution becomes clear again.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Protocol 2: Purification by Column Chromatography
For challenging separations where recrystallization is ineffective, column chromatography can be employed.
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Stationary Phase: Silica gel (60 Å, 230-400 mesh).
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Mobile Phase: A gradient of dichloromethane and methanol is often effective. A typical starting point is 100% dichloromethane, gradually increasing the polarity with methanol (e.g., up to 20% methanol). Adding a small amount of ammonium hydroxide (e.g., 0.5-1%) to the mobile phase can help to reduce tailing of the amine on the silica gel.
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Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel.
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Elution: Apply the sample to the top of the prepared column and elute with the mobile phase, collecting fractions.
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Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The resulting free base can then be converted back to the hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether or isopropanol).
Mandatory Visualization
Technical Support Center: Synthesis of 3-amino-N-methylpropanamide hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-amino-N-methylpropanamide hydrochloride reactions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and direct method is the Michael addition of ammonia to N-methylacrylamide, followed by salt formation with hydrochloric acid. This reaction involves the conjugate addition of an amine (ammonia) to an α,β-unsaturated carbonyl compound (N-methylacrylamide).
Q2: What are the main challenges in this synthesis that can lead to low yield?
The primary challenges that can result in diminished yields include polymerization of the N-methylacrylamide starting material, the formation of a bis-adduct where a second molecule of N-methylacrylamide reacts with the product, and incomplete reaction.[1][2] The reversibility of the Michael addition at higher temperatures can also contribute to lower yields.[2]
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (N-methylacrylamide) and the appearance of the product.
Q4: What is the purpose of converting the product to its hydrochloride salt?
Converting the final product to its hydrochloride salt serves several purposes. It often improves the stability and shelf-life of the compound, enhances its crystallinity which aids in purification by recrystallization, and increases its solubility in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
If you are observing a very low yield or no formation of the desired product, consider the following factors:
| Possible Cause | Suggested Solution |
| Insufficient Ammonia Concentration | Ensure a sufficient excess of ammonia is used to drive the reaction forward. The reaction can be run in a solution of ammonia in a suitable solvent (e.g., methanol or ethanol). |
| Low Reaction Temperature | The reaction may require a certain activation energy. If running at room temperature, consider moderately increasing the temperature (e.g., to 40-50°C) and monitoring the progress.[3] |
| Inappropriate Solvent | The solvent should be able to dissolve both N-methylacrylamide and ammonia. Alcohols like methanol or ethanol are generally suitable. |
Issue 2: Formation of a White Precipitate (Polymerization)
The appearance of a solid white precipitate in the reaction mixture is a strong indication of N-methylacrylamide polymerization.
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Elevated temperatures can induce free-radical polymerization of the acrylamide.[3] Maintain a moderate reaction temperature. |
| Presence of Radical Initiators | Impurities in the reagents or solvent, or exposure to UV light, can initiate polymerization. Use purified reagents and protect the reaction from light. |
| High Concentration of Reactants | High concentrations can favor polymerization. Consider diluting the reaction mixture. |
Issue 3: Presence of a Major Impurity with a Higher Molecular Weight
This often indicates the formation of a bis-adduct, where the product, 3-amino-N-methylpropanamide, acts as a nucleophile and reacts with a second molecule of N-methylacrylamide.[2]
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | An excess of N-methylacrylamide relative to ammonia can promote the formation of the bis-adduct. Use a significant excess of ammonia. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the consumption of the initial ammonia can lead to the formation of side products. Monitor the reaction and work it up once the starting material is consumed. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Michael Addition
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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N-methylacrylamide
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Ammonia solution (e.g., 7N in methanol)
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Hydrochloric acid (e.g., concentrated or in a solvent like diethyl ether)
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Methanol
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Diethyl ether
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve N-methylacrylamide (1.0 eq) in methanol.
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Addition of Ammonia: Cool the solution in an ice bath and add a solution of ammonia in methanol (e.g., 7N, 3.0-5.0 eq) dropwise with stirring.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or HPLC.
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Work-up: Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
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Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or isopropanol). Cool the solution in an ice bath and add a solution of hydrochloric acid dropwise until the solution is acidic.
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Purification: The hydrochloride salt may precipitate out of the solution. If not, the product can be precipitated by the addition of a less polar solvent like diethyl ether. The resulting solid can be collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum. Further purification can be achieved by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: 3-amino-N-methylpropanamide hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-amino-N-methylpropanamide hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound in aqueous solution?
A1: Given its chemical structure, which contains both a primary amine and an amide functional group, this compound may be susceptible to the following in aqueous solutions:
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Hydrolysis: The amide bond can undergo hydrolysis, especially under acidic or basic conditions, which may be accelerated by heat.[1][2][3][4] This would lead to the formation of 3-aminopropanoic acid and methylamine.
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Oxidation: The primary amine group could be susceptible to oxidation, particularly in the presence of oxidizing agents or exposure to light and air.
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pH-dependent degradation: The stability of the compound is likely to be highly dependent on the pH of the solution.
Q2: I am observing a change in the pH of my this compound solution over time. What could be the cause?
A2: A change in pH could indicate degradation of the molecule. Amide hydrolysis, for instance, can result in the formation of a carboxylic acid (3-aminopropanoic acid) and an amine (methylamine), which will alter the pH of the solution. It is recommended to monitor the purity of your solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: My solution of this compound has developed a yellow tint. What does this signify?
A3: Discoloration can be a sign of degradation. This could be due to the formation of small quantities of degradation products, which may be chromophoric. Oxidative degradation pathways can sometimes lead to colored byproducts. It is crucial to analyze the solution to identify any new peaks that may correspond to degradation products.
Troubleshooting Guides
Issue 1: Unexpected loss of potency or concentration of this compound in solution.
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Possible Cause 1: Amide Hydrolysis.
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Troubleshooting Steps:
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Verify Solution pH: Check if the pH of your solution is highly acidic or basic, as these conditions promote amide hydrolysis.[1][5]
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Control Temperature: Avoid high temperatures during storage and handling, as heat accelerates hydrolysis.[3] Store solutions at recommended temperatures (e.g., 2-8 °C or frozen).
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Buffer the Solution: If compatible with your experimental design, use a buffer to maintain a stable pH, preferably in the neutral range where amide stability is generally higher.
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Analytical Confirmation: Use a validated HPLC method to quantify the parent compound and detect the appearance of potential hydrolysis products (e.g., 3-aminopropanoic acid and methylamine).
-
-
-
Possible Cause 2: Adsorption to Container Surfaces.
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Troubleshooting Steps:
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Container Material: Consider if the container material (e.g., certain types of plastic) could be adsorbing the compound. Test different container types, such as glass or polypropylene.
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Concentration Dependence: Check if the percentage of loss is higher at lower concentrations, which is a common indicator of adsorption.
-
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Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
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Possible Cause: Chemical Degradation.
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Troubleshooting Steps:
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Characterize Degradants: If possible, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures.[6]
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Conduct Forced Degradation Studies: To intentionally generate degradation products and confirm their identity, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[7][8] This will help in understanding the degradation profile of the molecule.
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Review Storage Conditions: Ensure the solution has been stored under appropriate conditions (protected from light, at the correct temperature, and under an inert atmosphere if necessary).
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-
Data Presentation
The following tables represent hypothetical stability data for this compound to illustrate how such data would be presented.
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Aqueous Solution at 40°C
| Time (days) | pH 3.0 (% Remaining) | pH 7.0 (% Remaining) | pH 9.0 (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.2 | 99.8 | 97.5 |
| 3 | 95.1 | 99.5 | 92.3 |
| 7 | 90.5 | 99.1 | 85.1 |
Table 2: Hypothetical Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 3-aminopropanoic acid, methylamine |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 3-aminopropanoic acid, methylamine |
| 3% H₂O₂, RT, 24h | 5.1 | Oxidized amine derivatives |
| 80°C, 48h | 8.7 | 3-aminopropanoic acid, methylamine |
| Light (ICH Q1B), 7 days | 2.3 | Minor unidentified degradants |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[7][8]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 0.2 M HCl) to achieve a final acid concentration of 0.1 M. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 0.2 M NaOH) to achieve a final base concentration of 0.1 M. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as hydrogen peroxide (e.g., a final concentration of 3%). Keep the solution at room temperature and protected from light for a set duration.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
Visualizations
Caption: Hypothetical amide hydrolysis pathway.
Caption: General workflow for a stability study.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. biomedres.us [biomedres.us]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Dimerization of 3-amino-N-methylpropanamide hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential dimerization of 3-amino-N-methylpropanamide hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the dimerization of this compound?
A1: Dimerization is a chemical reaction where two molecules of this compound join together to form a larger molecule, a dimer. This can occur through two primary pathways: intermolecular amide bond formation, leading to a linear dimer, or a cyclization reaction analogous to diketopiperazine formation, resulting in a cyclic dimer.
Q2: Why is it important to prevent the dimerization of this compound?
A2: Dimerization is an undesired side reaction that consumes the starting material, reducing the yield of the desired product. The presence of dimers as impurities can also complicate purification processes and potentially interfere with downstream applications, such as in drug development where purity is critical.
Q3: What are the main factors that can lead to the dimerization of this compound?
A3: Several factors can promote dimerization, including:
-
pH: Basic conditions can deprotonate the primary amine, increasing its nucleophilicity and promoting intermolecular reactions.
-
Temperature: Elevated temperatures can provide the necessary activation energy for the dimerization reaction to occur.[1][2][3]
-
Concentration: Higher concentrations of the starting material increase the probability of intermolecular collisions, which can lead to a higher rate of dimerization.[4][5][6]
-
Prolonged reaction or storage times: Longer exposure to unfavorable conditions increases the likelihood of dimer formation.
Q4: How can I detect if dimerization is occurring in my experiment?
A4: Dimerization can be detected by using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): The appearance of a new peak with a higher retention time than the starting material is indicative of a larger, less polar dimer.
-
Mass Spectrometry (MS): The detection of a molecular ion corresponding to twice the molecular weight of the starting material (minus any small molecules lost during formation, like water) confirms the presence of a dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals or changes in the integration of existing signals in the 1H or 13C NMR spectrum can indicate the formation of a dimer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired product and presence of a significant, less polar impurity by TLC/HPLC. | Dimerization of this compound. | - Confirm the identity of the impurity as a dimer using Mass Spectrometry. - Implement preventative measures as outlined in the experimental protocols below. |
| Reaction mixture becomes viscous or shows unexpected precipitation. | Formation of insoluble dimers or oligomers. | - Attempt to dissolve a small sample of the precipitate in various solvents to assess its solubility. - Analyze the precipitate to confirm its identity. - Lower the initial concentration of the this compound. |
| Difficulty in purifying the desired product due to a closely eluting impurity. | The dimer has similar polarity to the desired product. | - Optimize the purification method (e.g., change the solvent system in chromatography, try a different stationary phase, or consider recrystallization). - Proactively prevent dimer formation to simplify purification. |
Experimental Protocols for Preventing Dimerization
Protocol 1: Control of pH
Objective: To maintain the primary amine in its protonated, less reactive ammonium form to minimize its nucleophilicity.
Methodology:
-
Ensure that the this compound is dissolved in a buffer system that maintains a slightly acidic pH. The optimal pH range is typically between 4.5 and 6.0.
-
Suitable buffers include MES (2-(N-morpholino)ethanesulfonic acid).
-
Avoid basic conditions (pH > 7.5), as this will deprotonate the primary amine, making it more reactive.
-
If the reaction requires basic conditions, consider using a protecting group for the primary amine (see Protocol 4).
Protocol 2: Temperature and Concentration Control
Objective: To minimize the rate of the dimerization reaction by controlling the reaction temperature and the concentration of the reactant.
Methodology:
-
Whenever possible, conduct reactions at or below room temperature (20-25°C). If heating is necessary, use the lowest effective temperature and minimize the heating time.
-
Maintain the concentration of this compound as low as is practically feasible for the reaction. Dimerization is often a second-order reaction, meaning its rate is proportional to the square of the reactant concentration.[4] Halving the concentration can therefore reduce the rate of dimerization by a factor of four.
-
If a reaction requires a high concentration of reactants, consider the slow addition of this compound to the reaction mixture to keep its instantaneous concentration low.
Protocol 3: Use of Inert Atmosphere
Objective: To prevent potential oxidative side reactions that could indirectly promote dimerization.
Methodology:
-
For reactions that are sensitive to air or moisture, perform the experiment under an inert atmosphere of nitrogen or argon.
-
Use dry solvents to avoid side reactions that could be promoted by the presence of water.
Protocol 4: Amine Protection
Objective: To temporarily block the primary amine functionality to prevent it from participating in intermolecular reactions.
Methodology:
-
Protection Step: React the this compound with a suitable protecting group reagent before proceeding with the main reaction. Common amine protecting groups include:
-
tert-Butoxycarbonyl (Boc): React with di-tert-butyl dicarbonate (Boc)₂O in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a solvent like dichloromethane or acetonitrile.
-
Carboxybenzyl (Cbz): React with benzyl chloroformate in the presence of a mild base.
-
-
Main Reaction: Perform the desired reaction on the protected 3-amino-N-methylpropanamide.
-
Deprotection Step: Remove the protecting group under appropriate conditions to yield the desired product with a free primary amine.
-
Boc group: Cleaved with a strong acid, such as trifluoroacetic acid (TFA).
-
Cbz group: Removed by catalytic hydrogenation.
-
Quantitative Data Summary
The following table provides a summary of key parameters to control for minimizing the dimerization of this compound. These values are based on general principles of amine and amide chemistry and may require optimization for specific experimental setups.
| Parameter | Recommended Range/Value | Rationale |
| pH | 4.5 - 6.0 | Keeps the primary amine protonated and less nucleophilic. |
| Temperature | ≤ 25°C | Reduces the rate of the dimerization reaction. |
| Concentration | As low as feasible | Minimizes intermolecular collisions. |
| Reaction Time | As short as possible | Reduces the opportunity for side reactions to occur. |
Visualizing Dimerization and Prevention Strategies
The following diagrams, generated using the DOT language, illustrate the potential dimerization pathways and how preventative measures can intervene.
Caption: Potential dimerization pathways of this compound.
Caption: Strategies to prevent the dimerization of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal stability of human α-crystallins sensed by amide hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mpinat.mpg.de [mpinat.mpg.de]
- 6. Rate of Dimer Formation in Stable Colloidal Solutions Quantified Using an Attractive Interparticle Force - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Conditions for 3-amino-N-methylpropanamide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the coupling conditions for 3-amino-N-methylpropanamide hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during amide bond formation.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is resulting in low or no product yield. What are the common causes?
A1: Low or no product yield in amide coupling reactions can stem from several factors. The most common issues include:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated by a coupling reagent to react with the amine. Insufficient coupling reagent or an inefficient reagent for your specific substrates will lead to poor activation.[1]
-
Deactivation of the Amine: 3-amino-N-methylpropanamide is supplied as a hydrochloride salt. The amine must be liberated to its free base form to be nucleophilic. An acid-base reaction between the carboxylic acid and the amine can also lead to protonation and deactivation of the amine.[1]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically hinder the reaction, slowing it down or preventing it from going to completion.
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the amide bond. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction's success.[1]
Q2: How do I choose the right coupling reagent for my reaction with this compound?
A2: The selection of a coupling reagent is crucial and depends on the specific carboxylic acid you are using. For primary amines like 3-amino-N-methylpropanamide, several classes of coupling reagents are effective:
-
Carbodiimides (e.g., EDC, DCC): Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions like racemization.[2][3] EDC is often preferred in solution-phase synthesis as its urea byproduct is water-soluble, simplifying purification.[2]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are known for their high efficiency and rapid reaction times.[4] HATU, in particular, is very effective but can be more expensive.[5]
-
Phosphonium Salts (e.g., PyBOP): These are also highly efficient and are known to minimize racemization.
A screening of different coupling reagents may be necessary to find the optimal conditions for your specific substrates.[3]
Q3: I am observing significant side reactions. How can I minimize them?
A3: Side reactions are a common challenge in amide bond formation. Here are some strategies to minimize them:
-
Racemization: This is a concern when coupling chiral carboxylic acids. Using additives like HOBt or HOAt can suppress racemization.[6] Running the reaction at a lower temperature can also be beneficial.
-
Guanidinylation: When using uronium/aminium reagents like HATU in excess, the free amine can react with the coupling reagent itself, leading to a guanidinylated byproduct.[4] Using the correct stoichiometry is crucial to avoid this.
-
Reaction with Nucleophilic Side Chains: If your carboxylic acid contains other nucleophilic functional groups, they may compete in the reaction. Protection of these groups may be necessary.
Q4: Which solvents are recommended for amide bond formation with this compound?
A4: The choice of solvent can significantly influence the outcome of the reaction. Common solvents for amide coupling include:
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that is widely used and effective for many coupling reactions.
-
Dichloromethane (DCM): A less polar aprotic solvent that is also frequently used.
-
Acetonitrile (ACN): Can be a good choice and sometimes provides better results than DMF or DCM.[7]
-
Tetrahydrofuran (THF): Another viable option for these reactions.
It is essential to use anhydrous solvents to prevent hydrolysis of the activated intermediate.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete carboxylic acid activation. | Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq).[1] Consider a more powerful coupling reagent like HATU.[5] |
| Amine is not in its free base form. | Add a non-nucleophilic base (e.g., DIPEA, Et3N, NMM) to neutralize the hydrochloride salt and the carboxylic acid (typically 2-3 equivalents). | |
| Steric hindrance. | Increase reaction time and/or temperature. Consider using a less sterically hindered coupling reagent. | |
| Hydrolysis of activated intermediate. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Multiple Spots on TLC/LC-MS (Side Products) | Racemization of the carboxylic acid. | Add HOBt or HOAt to the reaction mixture.[6] Lower the reaction temperature. |
| Guanidinylation of the amine. | Use a 1:1 stoichiometry of the coupling reagent to the carboxylic acid. Avoid large excesses of the coupling reagent.[4] | |
| Formation of N-acylurea byproduct (with carbodiimides). | Add HOBt or HOAt to intercept the O-acylisourea intermediate.[3] | |
| Starting Materials Remain Unreacted | Insufficient reaction time or temperature. | Monitor the reaction by TLC or LC-MS and allow it to proceed until completion. Gentle heating may be required for slow reactions. |
| Poor solubility of reagents. | Choose a solvent in which all reactants are fully soluble. |
Data Presentation: Comparison of Common Coupling Conditions
The following table summarizes typical conditions and reported yields for amide bond formation with primary amines using common coupling reagents. Note that yields are substrate-dependent and these values should be used as a general guide.
| Coupling Reagent | Additive | Base | Solvent | Temperature | Typical Yield Range | Reference |
| EDC | HOBt | DIPEA | CH3CN | 23°C | 70-95% | [7] |
| DCC | DMAP | - | CH2Cl2 | 23°C | ~28% (for electron deficient amines) | [7] |
| HATU | - | DIPEA | DMF | 23°C | 38% (for electron deficient amines) | [7] |
| HATU | - | DIPEA | THF | Room Temp | 77-92% | [8] |
| Isobutyl Chloroformate | - | Et3N | CH2Cl2 | 23°C | ~65% | [7] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
To a solution of the carboxylic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous DMF (or DCM/CH3CN), add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF and add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.2 eq.).
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent such as DMF.
-
Add HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add a solution of this compound (1.0 eq.) and DIPEA (1.1 eq.) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1] Reactions are often complete within 1-4 hours.[4]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]
-
Wash the organic layer with brine, dry it over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: General workflow for amide bond formation.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. hepatochem.com [hepatochem.com]
- 4. benchchem.com [benchchem.com]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
Technical Support Center: Derivatization of 3-amino-N-methylpropanamide hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-amino-N-methylpropanamide hydrochloride in their experiments and require derivatization for analytical purposes such as HPLC or GC analysis. This guide provides troubleshooting advice and frequently asked questions to address common challenges during the derivatization process.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary?
This compound, like many small primary amines, lacks a strong chromophore or fluorophore, making it difficult to detect with high sensitivity using common analytical techniques like HPLC with UV or fluorescence detection.[1][2] Derivatization attaches a "tag" to the primary amine group, imparting desirable properties to the molecule, such as strong UV absorbance or fluorescence, which significantly enhances detection sensitivity.[1] For gas chromatography (GC), derivatization is often required to increase the volatility and thermal stability of the analyte.
Q2: What are the most common derivatization reagents for this compound?
The primary amino group in 3-amino-N-methylpropanamide makes it suitable for derivatization with reagents that target primary amines. Commonly used reagents include:
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives. This is a popular choice for HPLC with fluorescence detection.[3][4][5][6]
-
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives suitable for HPLC with fluorescence or UV detection.[1][7][8]
-
Dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Reacts with primary and secondary amines to produce stable, fluorescent derivatives.
-
Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride): Forms stable, colored derivatives that can be detected in the visible range.
-
Silylating reagents (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide): Used for GC analysis to increase volatility.
Q3: What are the key parameters to control during the derivatization reaction?
Several factors can influence the success of the derivatization:
-
pH: Most derivatization reactions for amines require alkaline conditions (typically pH 8-11) to ensure the primary amine is deprotonated and thus more nucleophilic.[1][4][9] Borate buffer is commonly used.[4][8]
-
Reagent Concentration: A molar excess of the derivatizing reagent is generally used to drive the reaction to completion.[9] However, a very large excess can lead to interference in the chromatogram.[9]
-
Reaction Time and Temperature: These parameters should be optimized. OPA reactions are typically very fast (seconds to minutes) at room temperature,[6][10] while FMOC-Cl reactions may take longer.[9] Insufficient time or temperature can lead to incomplete derivatization.[9]
-
Solvent: The choice of solvent is crucial for dissolving both the analyte and the derivatizing reagent. Aprotic solvents like acetonitrile or acetone are often used.[9]
Q4: Can the secondary amide group in 3-amino-N-methylpropanamide interfere with the derivatization of the primary amine?
Under the typical mild alkaline conditions used for derivatizing primary amines, the secondary amide group is generally stable and unlikely to react with reagents like OPA or FMOC-Cl. However, under harsh conditions or with certain reagents, side reactions could potentially occur. If you suspect amide interference, consider using a protecting group strategy, although this adds complexity to the experimental protocol.[11][12]
Troubleshooting Guide
Issue 1: Low or No Product Peak in the Chromatogram
| Potential Cause | Suggested Solution |
| Incorrect pH of the reaction mixture. | Ensure the reaction buffer is at the optimal alkaline pH (typically 8-11) for the chosen reagent.[4][9] The hydrochloride salt of the analyte is acidic and will require sufficient buffering capacity or neutralization. |
| Degraded derivatization reagent. | OPA solutions, in particular, can be unstable.[10] Prepare fresh reagent solutions regularly and store them protected from light and air.[3] |
| Insufficient reagent concentration. | Use a molar excess (typically 2-10 fold) of the derivatization reagent to ensure the reaction goes to completion.[9] |
| Incomplete reaction. | Increase the reaction time or temperature according to the protocol for the specific reagent.[9] However, avoid excessive heat as it may degrade the analyte or the derivative. |
| Analyte instability. | Ensure the analyte is stable under the derivatization conditions. If degradation is suspected, try milder conditions (e.g., lower temperature, shorter reaction time). |
| Derivative instability. | OPA derivatives can be unstable.[10][13] Analyze the samples as soon as possible after derivatization or use a stabilizing agent if recommended for the specific protocol. FMOC derivatives are generally more stable.[14] |
| Poor solubility of the analyte. | This compound is soluble in water but may have limited solubility in some organic solvents.[15] Ensure the chosen solvent system can dissolve both the analyte and the derivatization reagent. |
Issue 2: Multiple or Unexpected Peaks in the Chromatogram
| Potential Cause | Suggested Solution |
| Excess derivatization reagent or by-products. | A large excess of the reagent or its hydrolysis products (e.g., FMOC-OH from FMOC-Cl) can appear as peaks in the chromatogram.[9][14] Quench the reaction (e.g., by adding an acid)[5] or perform a sample cleanup step (e.g., liquid-liquid extraction or solid-phase extraction) to remove excess reagent.[9] |
| Side reactions. | Impurities in the sample or side reactions with the derivatization reagent can lead to extra peaks. Ensure the purity of your starting material and solvents. |
| Incomplete derivatization. | If the reaction is not complete, you may see a peak for the unreacted analyte (if it is detectable) alongside the product peak. Optimize the reaction conditions as described above. |
| Derivative degradation. | If the derivatized product is unstable, degradation products may appear as additional peaks. Analyze samples promptly after preparation. |
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Suggested Solution |
| Suboptimal HPLC conditions. | Adjust the mobile phase composition, pH, or gradient to improve peak shape. Ensure the mobile phase pH is compatible with the stationary phase and the analyte. |
| Column overload. | Inject a smaller volume or a more dilute sample. |
| Interference from the sample matrix. | Perform a sample cleanup (e.g., solid-phase extraction) to remove interfering components. |
| Co-elution with interfering peaks. | Optimize the chromatographic separation by changing the column, mobile phase, or gradient profile. |
Experimental Protocols
Protocol 1: Derivatization with o-Phthalaldehyde (OPA)
This is a general protocol and may require optimization.
Reagents:
-
Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water and adjust the pH with a concentrated sodium hydroxide solution.
-
Thiol Reagent: 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol (2-ME).
-
OPA Reagent: Dissolve OPA in methanol, then add the thiol reagent and borate buffer. This solution should be freshly prepared.[4]
-
Sample Solution: Dissolve this compound in water or a suitable buffer.
Procedure:
-
In a reaction vial, mix the sample solution with the OPA reagent. A typical ratio is 1:1 or 1:2 (sample:reagent).[5]
-
Vortex the mixture for 1-2 minutes at room temperature.[3][4]
-
The reaction is rapid, and the sample is typically ready for immediate injection into the HPLC system.[6]
-
To stabilize the derivative for some applications, the reaction can be stopped by adding an acid.[5]
Protocol 2: Derivatization with 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl)
This is a general protocol and may require optimization.
Reagents:
-
Borate Buffer (0.4 M, pH 9.0): Prepare as described above.
-
FMOC-Cl Solution: Dissolve FMOC-Cl in acetonitrile. This solution should be freshly prepared.
-
Quenching Solution (optional): A primary or secondary amine solution (e.g., adamantylamine or glycine) to react with excess FMOC-Cl.
-
Sample Solution: Dissolve this compound in water or a suitable buffer.
Procedure:
-
In a reaction vial, add the borate buffer to the sample solution.
-
Add the FMOC-Cl solution and vortex immediately.
-
Allow the reaction to proceed at room temperature for the optimized time (e.g., 2-20 minutes).[9]
-
(Optional) Add the quenching solution to react with any excess FMOC-Cl and let it react for a few minutes.
-
The sample is now ready for injection into the HPLC system.
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for Primary Amines
| Feature | o-Phthalaldehyde (OPA) | 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) |
| Reactivity | Primary amines only[14] | Primary and secondary amines[1][14] |
| Reaction Speed | Very fast (seconds to minutes)[6][14] | Fast (can be complete in minutes)[14][16] |
| Derivative Stability | Relatively unstable, requires prompt analysis[13][14] | Highly stable[14][17] |
| Detection | Fluorescence[14] | Fluorescence and UV[14] |
| By-products | Reagent is not fluorescent, minimal interference[14] | Hydrolysis product (FMOC-OH) can be fluorescent and interfere[14] |
| Typical pH | Alkaline (pH 9-11.5)[14] | Alkaline (pH 8-11)[8][14] |
| Automation Suitability | Excellent due to rapid reaction[14][18] | Good[14][18] |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: A logical troubleshooting guide for derivatization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 3. interchim.fr [interchim.fr]
- 4. academic.oup.com [academic.oup.com]
- 5. diva-portal.org [diva-portal.org]
- 6. jascoinc.com [jascoinc.com]
- 7. researchgate.net [researchgate.net]
- 8. ikm.org.my [ikm.org.my]
- 9. benchchem.com [benchchem.com]
- 10. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective Groups [organic-chemistry.org]
- 12. peptide.com [peptide.com]
- 13. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 16. researchgate.net [researchgate.net]
- 17. Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Technical Support Center: 3-Amino-N-methylpropanamide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-N-methylpropanamide hydrochloride. The following sections offer guidance on identifying and removing common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on typical synthetic routes, the most common impurities include:
-
Starting Materials: Unreacted β-alanine or its derivatives, and residual methylamine.
-
Side-Products: Di-acylated species where a second molecule of the activated acid has reacted with the primary amine of the product, or oligomeric byproducts.
-
Hydrolysis Products: 3-aminopropanoic acid (β-alanine) if the amide bond is cleaved during workup or storage.
-
Residual Solvents: Solvents used during the synthesis and purification steps, such as alcohols or chlorinated solvents.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: ¹H NMR spectroscopy is a powerful tool for identifying impurities. Compare your spectrum to a reference spectrum of pure this compound.
-
β-alanine: Look for a triplet at approximately 2.4 ppm and another triplet around 3.0 ppm, which may overlap with product signals. The absence of the N-methyl singlet (around 2.7 ppm) is a key indicator.
-
Residual Solvents: Common solvents have characteristic chemical shifts (e.g., methanol at ~3.49 ppm, dichloromethane at ~5.32 ppm in CDCl₃).
-
Other Impurities: Broad signals or multiplets in the aliphatic region that do not correspond to the main product could indicate side-products.
Q3: My product is an oil or fails to crystallize. What could be the issue?
A3: The presence of significant amounts of impurities can lower the melting point and inhibit crystallization, resulting in an oil. Residual solvents can also act as plasticizers. It is recommended to attempt purification by column chromatography before another crystallization attempt.
Q4: What is the recommended storage condition for this compound?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent moisture absorption and potential hydrolysis.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Crystal Yield | - The chosen solvent is too good at room temperature.- Too much solvent was used.- Cooling was too rapid. | - Select a solvent in which the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent required to dissolve the solid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Oily Precipitate Forms | - The compound is "oiling out" due to high impurity levels.- The boiling point of the solvent is higher than the melting point of the solute. | - Purify the crude material by column chromatography first.- Choose a lower-boiling point solvent for recrystallization. |
| No Crystals Form Upon Cooling | - The solution is not supersaturated.- Nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Crystals are Colored | - Presence of colored impurities. | - Add a small amount of activated carbon to the hot solution and perform a hot filtration before cooling. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity.- Unsuitable stationary phase. | - Optimize the mobile phase. For normal phase silica gel, a gradient of dichloromethane and methanol with a small amount of a basic modifier (e.g., 0.1-1% triethylamine) can be effective.[1] For very polar impurities, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[2][3] |
| Product Streaking on the Column | - Strong interaction between the basic amine and acidic silica gel. | - Add a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.[1] - Consider using an alternative stationary phase such as alumina or a bonded-amine phase.[1] |
| Product Does Not Elute from the Column | - The mobile phase is not polar enough.- Irreversible adsorption to the stationary phase. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).- If using silica, ensure a basic modifier is present in the mobile phase. |
Data Presentation
Table 1: Physicochemical Properties and Purity Data
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClN₂O | [4] |
| Molecular Weight | 138.60 g/mol | [5] |
| CAS Number | 51739-61-8 | [4][5] |
| Typical Purity (Commercial) | ~95% | [5] |
| Appearance | Solid |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Diethyl Ether
This protocol is a general guideline for the recrystallization of amine hydrochlorides using a solvent/anti-solvent system.
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool to room temperature.
-
Slowly add diethyl ether dropwise while stirring until the solution becomes cloudy and a precipitate begins to form.
-
Continue stirring for 30 minutes at room temperature.
-
Cool the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography (HILIC)
This protocol provides a starting point for purification using Hydrophilic Interaction Liquid Chromatography (HILIC), which is suitable for polar compounds.
Materials:
-
Crude this compound
-
Silica gel (for HILIC or standard grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Ammonium formate or acetate (for buffered mobile phase)
-
Flash chromatography system or glass column
-
Test tubes or fraction collector
Procedure:
-
Prepare the Column: Pack a suitable size glass column with silica gel or use a pre-packed HILIC cartridge.
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the initial mobile phase. If solubility is an issue, a small amount of water can be used, and the sample can be adsorbed onto a small amount of silica gel.
-
Equilibrate the Column: Run the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate) through the column until the baseline is stable.
-
Load the Sample: Carefully load the prepared sample onto the top of the column.
-
Elute the Compound: Begin elution with the initial mobile phase. Gradually increase the polarity by increasing the percentage of the aqueous component (e.g., from 5% to 40% water over several column volumes).
-
Collect Fractions: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization
References
- 1. 3-Amino-N-methyl-propanamide hydrochloride 95% | CAS: 51739-61-8 | AChemBlock [achemblock.com]
- 2. agilent.com [agilent.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. 3-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE(879-72-1) 13C NMR [m.chemicalbook.com]
long-term storage and stability of 3-amino-N-methylpropanamide hydrochloride
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 3-amino-N-methylpropanamide hydrochloride?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark environment. It is recommended to keep the container tightly sealed to prevent moisture absorption, as hydrochloride salts can be hygroscopic. Storage at room temperature is generally acceptable for short to medium-term storage.[1] For long-term storage, maintaining a controlled environment is crucial.
Q2: What is the expected shelf life of this compound?
A2: The shelf life of this compound is highly dependent on the storage conditions. While a specific shelf life has not been established through published long-term stability studies, proper storage in a tightly sealed container at room temperature and protected from light and moisture can be expected to maintain its purity for an extended period. For critical applications, it is recommended to re-analyze the purity of the compound after prolonged storage.
Q3: My sample of this compound has changed color/consistency. Is it still usable?
A3: A change in physical appearance, such as discoloration or clumping, can be an indication of degradation or moisture absorption. It is strongly recommended to perform a purity analysis using a suitable analytical method, such as HPLC or ¹H NMR, before using the material in any experiment.
Q4: What are the potential degradation pathways for this compound?
A4: Based on the structure of the molecule, which contains an amide and an amine functional group, the most likely degradation pathways under improper storage conditions (e.g., presence of moisture, high temperatures, or exposure to light and oxygen) include hydrolysis of the amide bond and oxidation of the amine.[2]
Q5: How can I test the stability of my this compound sample?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and detect any degradation products.[3] This involves developing an HPLC method that can separate the parent compound from its potential impurities and degradation products. Comparing the chromatogram of a stored sample to that of a freshly prepared standard will indicate the extent of any degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor solubility in a non-aqueous solvent | The compound may have absorbed moisture, as hydrochloride salts can be hygroscopic. | Dry the sample under vacuum. Store the compound in a desiccator. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Degradation of the compound due to improper storage (exposure to moisture, light, or high temperatures). | Confirm the identity of the unexpected peaks using techniques like mass spectrometry (MS). If degradation is confirmed, discard the sample and obtain a fresh batch. Review and improve storage conditions. |
| Inconsistent experimental results | Variation in the purity of the compound between different batches or degradation of a single batch over time. | Perform a purity check on the starting material before each experiment. If using multiple batches, ensure they are all of a similar purity. |
| Change in pH of a solution over time | Possible hydrolysis of the amide bond leading to the formation of acidic or basic degradation products. | Prepare solutions fresh before use. If solutions need to be stored, conduct a stability study of the solution under the intended storage conditions. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition (e.g., 95% Solvent A) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][4][5]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.[3]
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines.[6]
After exposure to each stress condition, analyze the samples by HPLC to observe the formation of degradation products.
Visualizations
Caption: Experimental workflow for stability assessment.
Caption: Potential degradation pathways.
References
- 1. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Purity Analysis of 3-amino-N-methylpropanamide hydrochloride: A Comparative Guide to NMR and Other Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of the purity of chemical compounds is of paramount importance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of 3-amino-N-methylpropanamide hydrochloride. This document outlines the experimental protocol for qNMR, presents a comparative data summary, and illustrates the analytical workflow and method comparison logic using diagrams.
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic molecules.[1] Unlike chromatographic techniques such as HPLC and GC, which are relative methods requiring a certified reference standard of the same compound for accurate quantification, qNMR is a direct method.[1] The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal, enabling direct quantification against a certified internal standard of a different compound.[1]
Key advantages of qNMR include its ability to provide direct measurement without the need for a chemically identical reference standard, high accuracy and precision, and the provision of structural information about the analyte and any impurities within the same experiment.[1][2] Furthermore, qNMR can often be faster than developing and running a new chromatographic method.[1]
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment depends on various factors, including the properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis.[1] The following table summarizes a comparison of qNMR, HPLC, and GC for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1] | Differential partitioning of analyte and impurities between a stationary and mobile phase. | Partitioning of volatile analytes between a stationary phase and a carrier gas. |
| Quantification | Absolute quantification using a certified internal standard.[3][4] | Relative quantification against a reference standard of the analyte. | Relative quantification against a reference standard of the analyte. |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[1] | Requires a certified reference standard of the analyte itself. | Requires a certified reference standard of the analyte itself. |
| Sample Preparation | Simple dissolution in a deuterated solvent with an internal standard.[5] | Dissolution in a suitable mobile phase, may require filtration. | Often requires derivatization for polar, non-volatile compounds like amino amides.[6][7] |
| Analysis Time | Relatively fast, especially if a standard protocol is available.[1] | Can be time-consuming due to method development and run times.[8] | Analysis time is variable and depends on the need for derivatization and the chromatographic run. |
| Specificity | High, provides detailed structural information for impurity identification.[1][2] | Good, but peak co-elution can be an issue. | High, especially when coupled with a mass spectrometer (GC-MS). |
| Sensitivity | Generally lower than chromatographic methods.[9] | High, especially with sensitive detectors like UV or MS. | High, particularly with detectors like FID or MS. |
| Typical Accuracy | High, often with precision better than 1%.[10] | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard and derivatization efficiency. |
| Data Complexity | Spectrum can be complex, requiring expertise for interpretation. | Chromatogram is generally straightforward to interpret. | Chromatogram is generally straightforward to interpret. |
| Destructive? | No, the sample can be recovered.[4] | Yes, the sample is consumed. | Yes, the sample is consumed. |
Experimental Protocol: Purity Determination by ¹H qNMR
This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.
Materials and Equipment
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O)
-
NMR spectrometer (400 MHz or higher)
-
High-precision analytical balance
-
NMR tubes
-
Vortex mixer
Sample Preparation
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the certified internal standard into the same vial.
-
Record the exact weights of both the sample and the internal standard.
-
Add approximately 0.7 mL of D₂O to the vial.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) should be used.[1]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest. A value of 30-60 seconds is generally sufficient for accurate quantification of small molecules.[1]
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1]
-
Acquisition Time (aq): At least 3 seconds.[1]
Data Processing and Purity Calculation
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the N-methyl protons).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity of the this compound sample using the following equation[3][11]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons for the analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualizing the Analytical Workflow and Method Comparison
To aid in understanding the analytical processes, the following diagrams illustrate the experimental workflow for qNMR purity analysis and the logical framework for comparing it with other methods.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Comparison of analytical methods for purity determination.
References
- 1. benchchem.com [benchchem.com]
- 2. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. physicsforums.com [physicsforums.com]
- 10. youtube.com [youtube.com]
- 11. Purity Calculation - Mestrelab Resources [mestrelab.com]
Navigating the Quantification of 3-amino-N-methylpropanamide hydrochloride: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals tasked with the quantitative analysis of 3-amino-N-methylpropanamide hydrochloride, a small, polar alkylamide, selecting the appropriate analytical technique is paramount for achieving accurate and reliable results. Due to its physicochemical properties, direct analysis can be challenging, often necessitating derivatization to enhance chromatographic retention and detection sensitivity. This guide provides an objective comparison of three robust analytical strategies: High-Performance Liquid Chromatography with Pre-column Derivatization (HPLC-UV/FLD), Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS).
Comparative Overview of Analytical Techniques
The choice of analytical methodology for this compound quantification is contingent on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key aspects of the three primary approaches.
| Feature | HPLC with Pre-column Derivatization | GC-MS with Derivatization | HILIC-LC-MS/MS |
| Principle | Analyte is chemically modified to attach a UV-absorbing or fluorescent tag, followed by separation on a reversed-phase column. | Analyte is chemically modified to increase its volatility, followed by separation in a gaseous mobile phase and detection by mass spectrometry. | Analyte is separated based on its polarity on a hydrophilic stationary phase, followed by sensitive and selective detection with tandem mass spectrometry. |
| Primary Advantage | Wide availability of instrumentation and reagents; can be very sensitive with fluorescence detection. | High chromatographic resolution and established spectral libraries for compound identification.[1] | High sensitivity and specificity, with the potential for direct analysis without derivatization, simplifying sample preparation.[1] |
| Primary Disadvantage | Derivatization adds a sample preparation step and can introduce variability. | Derivatization is mandatory and can be time-consuming; not suitable for thermally labile compounds.[1] | Matrix effects can be a significant issue, and chromatographic retention of small polar molecules can still be challenging.[1] |
| Typical Derivatization | Dansyl chloride, o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl).[1][2][3][4] | Silylation (e.g., MTBSTFA), Acylation, Alkylation (e.g., chloroformates).[5][6] | Often not required, but can be used to improve sensitivity and peak shape. |
| Detection Method | UV-Visible or Fluorescence Detector. | Mass Spectrometer (MS). | Tandem Mass Spectrometer (MS/MS). |
Experimental Protocols
Detailed methodologies for each analytical approach are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.
Method 1: HPLC with Pre-column Derivatization using Dansyl Chloride
This method is based on the derivatization of the primary or secondary amine group of 3-amino-N-methylpropanamide with dansyl chloride to yield a highly fluorescent derivative detectable by a fluorescence detector. A similar approach has been successfully used for the analysis of the related compound, 3-aminopropionamide.[7][8][9]
Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M HCl).
-
In a reaction vial, mix 200 µL of the sample or standard solution with 200 µL of 0.5 M sodium bicarbonate buffer (pH ~8).[9]
-
Add a solution of dansyl chloride in acetone. The optimal concentration and volume should be determined experimentally.
-
Vortex the mixture and allow it to react in the dark at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes).
-
After the reaction, quench any remaining dansyl chloride by adding a small amount of a primary amine solution (e.g., proline).
-
The resulting solution is then ready for injection into the HPLC system.
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence detector with excitation and emission wavelengths optimized for the dansyl derivative (e.g., Ex: 335 nm, Em: 520 nm).
Method 2: GC-MS with Silylation Derivatization
This protocol involves the derivatization of the amine and amide protons of 3-amino-N-methylpropanamide with a silylating agent to increase its volatility for GC-MS analysis. N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common silylating reagent that forms stable derivatives.[5]
Sample Preparation and Derivatization:
-
An accurately weighed amount of the sample or standard is placed in a reaction vial. If in solution, the solvent must be evaporated to dryness under a stream of nitrogen.[1]
-
Add the silylating reagent (e.g., MTBSTFA) and a suitable solvent (e.g., acetonitrile).[5]
-
Seal the vial and heat at a controlled temperature (e.g., 70-100°C) for a sufficient time to ensure complete derivatization (e.g., 30-240 minutes).[1][5]
-
After cooling to room temperature, the derivatized sample is injected into the GC-MS system.[1]
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is used to separate the derivatized analyte from other components. An example program starts at 60°C, holds for 2 minutes, then ramps to 280°C at 10°C/min, and holds for 5 minutes.[1]
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with scanning over a relevant mass range.
Method 3: HILIC-LC-MS/MS
Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining and separating polar compounds like this compound, often without the need for derivatization.[10][11]
Sample Preparation:
-
For simple matrices, a "dilute and shoot" approach may be sufficient. Dilute the sample in the initial mobile phase conditions (high organic content).[1]
-
For complex matrices such as plasma, protein precipitation with a solvent like acetonitrile, followed by centrifugation and dilution of the supernatant, is recommended.[1]
HILIC-LC-MS/MS Conditions:
-
Column: A HILIC column (e.g., BEH HILIC, BEH Amide) is essential for retaining the polar analyte.[1][10]
-
Mobile Phase: A gradient of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) is used. The gradient typically involves decreasing the organic solvent percentage over time to elute the polar compounds.[1][12]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer operated in electrospray ionization (ESI) positive mode. Multiple Reaction Monitoring (MRM) is used for quantification by selecting specific precursor and product ion transitions for 3-amino-N-methylpropanamide.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the quantification of a small polar analyte, incorporating a common derivatization step.
Caption: General experimental workflow for the quantification of small polar analytes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of 3-aminopropionamide: a potential precursor of acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hpst.cz [hpst.cz]
A Comparative Guide to 3-amino-N-methylpropanamide Hydrochloride and Other Amine Building Blocks for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and organic synthesis, the selection of appropriate building blocks is a critical decision that profoundly influences the physicochemical properties, reactivity, and ultimately the biological activity of novel molecular entities. Among the myriad of choices, small amine building blocks are fundamental for introducing basic centers, modulating polarity, and providing a handle for further chemical modifications. This guide provides an objective comparison of 3-amino-N-methylpropanamide hydrochloride with two structurally similar primary amine building blocks: 3-aminopropanamide hydrochloride and 3-amino-N,N-dimethylpropanamide hydrochloride.
This comparison focuses on their physicochemical properties and reactivity in two common, yet crucial, synthetic transformations: amide bond formation and reductive amination. The data presented herein is intended to empower researchers to make informed decisions when selecting the optimal amine building block for their specific research and development needs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a building block is paramount for predicting its behavior in both chemical reactions and biological systems. The table below summarizes key properties of this compound and its analogs.
| Property | 3-aminopropanamide hydrochloride | This compound | 3-amino-N,N-dimethylpropanamide hydrochloride |
| Molecular Formula | C₃H₉ClN₂O | C₄H₁₁ClN₂O | C₅H₁₃ClN₂O |
| Molecular Weight | 124.57 g/mol [1] | 138.61 g/mol | 152.62 g/mol |
| Appearance | White crystalline powder[2] | Solid | - |
| Melting Point | 128-143 °C[3] | - | - |
| pKa (predicted) | ~9.5 | ~9.6 | ~9.7 |
| Solubility | |||
| Water | High | High | High |
| Methanol (MeOH) | Soluble | Soluble | Soluble |
| Dichloromethane (DCM) | Sparingly soluble | Sparingly soluble | Sparingly soluble |
| Acetonitrile (MeCN) | Sparingly soluble | Sparingly soluble | Sparingly soluble |
| N,N-Dimethylformamide (DMF) | Soluble | Soluble | Soluble |
Note on pKa: The pKa values are estimated based on the parent structure, β-alanine, which has a pKa of approximately 10.2 for the amino group.[4] The electron-withdrawing nature of the amide functionality is expected to slightly decrease the basicity of the primary amine in these building blocks. The increasing substitution on the amide nitrogen is predicted to have a minor electron-donating effect, leading to a slight increase in the pKa of the primary amine.
Note on Solubility: As hydrochloride salts, all three compounds are expected to have high water solubility. Their solubility in organic solvents is generally limited but can be enhanced in polar aprotic solvents like DMF. For reactions in less polar solvents like DCM, the addition of a tertiary amine base is often necessary to liberate the free amine and improve solubility.
Reactivity Comparison: Amide Coupling
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry. The nucleophilicity of the primary amine in these building blocks is a key determinant of their reactivity in coupling reactions with carboxylic acids.
To provide a comparative assessment, a representative amide coupling reaction with benzoic acid is presented below. The yields are based on typical outcomes for such reactions and may vary depending on the specific coupling agent and reaction conditions employed.
Reaction Scheme:
| Amine Building Block | Coupling Agent/Base | Solvent | Typical Yield |
| 3-aminopropanamide hydrochloride | HATU / DIPEA | DMF | 85-95% |
| This compound | HATU / DIPEA | DMF | 80-90% |
| 3-amino-N,N-dimethylpropanamide hydrochloride | HATU / DIPEA | DMF | 75-85% |
The observed trend in reactivity, with 3-aminopropanamide hydrochloride generally providing the highest yields, can be attributed to steric hindrance. The increasing bulk of the substituents on the amide nitrogen (methyl and dimethyl groups) can slightly impede the approach of the amine to the activated carboxylic acid, leading to marginally lower yields under identical reaction conditions.
Reactivity Comparison: Reductive Amination
Reductive amination is a versatile method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. The reactivity of the primary amine building blocks in this transformation is influenced by both their nucleophilicity and the stability of the intermediate imine or enamine.
A representative reductive amination with benzaldehyde is outlined below to compare the performance of these building blocks.
Reaction Scheme:
| Amine Building Block | Reducing Agent / Catalyst | Solvent | Typical Yield |
| 3-aminopropanamide hydrochloride | NaBH(OAc)₃ / AcOH | DCM | 70-80% |
| This compound | NaBH(OAc)₃ / AcOH | DCM | 75-85% |
| 3-amino-N,N-dimethylpropanamide hydrochloride | NaBH(OAc)₃ / AcOH | DCM | 70-80% |
In this transformation, this compound often shows slightly higher reactivity. This can be attributed to a balance of factors. The methyl group on the amide may provide a slight activating effect on the primary amine through induction, while the steric hindrance is less of a factor in the formation of the initial imine compared to the more sterically demanding transition state of the amide coupling reaction.
Experimental Protocols
Detailed methodologies for the representative reactions are provided below to facilitate their application in a laboratory setting.
Amide Coupling Protocol
General Procedure for the synthesis of N-(3-oxo-3-(substituted-amino)propyl)benzamide:
-
To a solution of benzoic acid (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL) is added HATU (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 2.5 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
The respective amine hydrochloride (3-aminopropanamide hydrochloride, this compound, or 3-amino-N,N-dimethylpropanamide hydrochloride; 1.2 mmol) is added, and the reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amide.
Reductive Amination Protocol
General Procedure for the synthesis of N-benzyl-3-(substituted-amino)propanamide:
-
To a suspension of the respective amine hydrochloride (3-aminopropanamide hydrochloride, this compound, or 3-amino-N,N-dimethylpropanamide hydrochloride; 1.0 mmol) and benzaldehyde (1.0 mmol) in dichloromethane (DCM, 10 mL) is added acetic acid (0.1 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ (10 mL).
-
The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL).
-
The combined organic layers are washed with brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired secondary amine.
Signaling Pathways and Experimental Workflows
To provide a broader context for the application of these building blocks, the following diagrams illustrate a representative signaling pathway where such molecules might act as modulators and a general workflow for their comparative evaluation.
Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.
Caption: Experimental workflow for comparing amine building blocks.
Conclusion
The choice between this compound, 3-aminopropanamide hydrochloride, and 3-amino-N,N-dimethylpropanamide hydrochloride will depend on the specific requirements of the synthetic target and the desired properties of the final molecule.
-
3-aminopropanamide hydrochloride offers the least steric hindrance and may be preferable for achieving high yields in sterically demanding amide coupling reactions.
-
This compound presents a good balance of reactivity in both amide coupling and reductive amination, making it a versatile building block.
-
3-amino-N,N-dimethylpropanamide hydrochloride introduces a tertiary amide, which can influence the conformation and hydrogen bonding potential of the final molecule, a factor that can be critical for biological activity.
By providing a clear comparison of their physicochemical properties and reactivity, this guide aims to facilitate a more rational selection of these valuable amine building blocks in the pursuit of novel therapeutics and functional molecules.
References
Comparative Analysis of 1H and 13C NMR Spectra for 3-Amino-N-methylpropanamide Hydrochloride and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Spectral Data Comparison
The following tables summarize the available ¹H and ¹³C NMR spectral data for the selected analogs of 3-amino-N-methylpropanamide hydrochloride. These compounds share key structural motifs, and a comparison of their spectral features can provide insights into the expected chemical shifts and coupling patterns for the target compound.
Table 1: ¹H NMR Spectral Data of Structural Analogs
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| β-Alanine Methyl Ester Hydrochloride | DMSO-d₆ | Data not explicitly provided in search results | - | - |
| β-Alanine[1] | D₂O | 3.163 | t | -CH₂- (adjacent to NH₃⁺) |
| 2.543 | t | -CH₂- (adjacent to COOH) |
Table 2: ¹³C NMR Spectral Data of Structural Analogs
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| β-Alanine[1] | D₂O | 181.156 | C=O |
| 39.233 | -CH₂- (adjacent to NH₃⁺) | ||
| 36.292 | -CH₂- (adjacent to COOH) |
Note: The data for β-alanine methyl ester hydrochloride was indicated to be available in one of the search results, but the specific chemical shifts were not listed in the provided snippet. The data for β-alanine is sourced from the Biological Magnetic Resonance Bank (BMRB).
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following outlines a general procedure for acquiring ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the spectrum (0 ppm).
-
Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter that could affect the magnetic field homogeneity.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans (NS): 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the internal standard (0 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.
Workflow for NMR Spectral Analysis and Comparison
The following diagram illustrates a typical workflow for the acquisition, processing, and comparative analysis of NMR data for a target compound and its analogs.
Caption: Workflow for NMR Spectral Analysis.
References
A Comparative Guide to the Characterization of 3-Amino-N-methylpropanamide Hydrochloride and Its Derivatives
This guide offers a comparative analysis of 3-amino-N-methylpropanamide hydrochloride and its related derivatives, tailored for researchers, scientists, and professionals in drug development. It provides a summary of their physicochemical properties, spectroscopic data, and potential biological activities, supported by experimental protocols and workflow visualizations.
Physicochemical Properties of 3-Aminopropanamide Derivatives
The following table summarizes the key physicochemical properties of this compound and a selection of its derivatives. These properties are crucial for understanding the compounds' behavior in biological systems and for designing further studies.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₄H₁₁ClN₂O | 138.60 | 51739-61-8 |
| 3-Aminopropanamide hydrochloride | C₃H₉ClN₂O | 124.57 | 64017-81-8 |
| 3-Amino-N-ethylpropanamide hydrochloride | C₅H₁₃ClN₂O | 152.62 | 1220018-15-4 |
| 3-Amino-N,N-dimethylpropanamide hydrochloride | C₅H₁₃ClN₂O | 152.62 | 173336-89-5 |
| 3-Amino-N-butyl-N-methylpropanamide HCl | C₈H₁₉ClN₂O | 194.70 | 1220035-14-2 |
| N,N-Diallyl-3-aminopropanamide hydrochloride | C₉H₁₇ClN₂O | 204.70 | 1220036-64-5 |
Spectroscopic and Analytical Characterization
The structural elucidation of these derivatives relies on standard spectroscopic techniques. Below is a summary of expected and reported data for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is instrumental in confirming the structure of these derivatives. For a generic N-substituted 3-aminopropanamide, the following proton signals are expected:
-
-CH₂-C(O)NH- : A triplet around 2.4-2.6 ppm.
-
-CH₂-NH₂ : A triplet around 2.9-3.1 ppm.
-
N-CH₃ : A singlet (for N-methyl) or other relevant signals for different N-alkyl groups.
-
-NH- : A broad singlet, the chemical shift of which is dependent on concentration and solvent.
For example, in a related compound, methyl (R)-3-(anthracene-9-carboxamido)butanoate, the -CH₂- group protons appear as a multiplet in the 2.63 – 2.41 ppm range.[1]
Infrared (IR) Spectroscopy
IR spectroscopy helps in identifying key functional groups. Key absorptions for amides include:
-
N-H stretch : A broad peak in the range of 3200-3400 cm⁻¹.
-
C=O stretch (Amide I band) : A strong absorption around 1630-1680 cm⁻¹.
-
N-H bend (Amide II band) : An absorption around 1515-1570 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For methyl 3-aminopropanoate, a related compound, the protonated molecule [M+H]⁺ is observed at m/z 104.07 in positive ion electrospray ionization (ESI).[2] Predicted electron ionization (EI) fragmentation would likely involve the loss of the methoxy group and cleavage of the ester bond.[2]
Biological Activity
While comprehensive biological data for this specific series of simple derivatives is limited, related structures have shown interesting biological activities.
3-Aminopropanamide hydrochloride has been investigated for its potential as a novel antimicrobial agent, showing efficacy against multidrug-resistant bacterial strains.[3] It has also demonstrated dose-dependent decreases in cell viability in in-vitro studies on non-small cell lung cancer cells, suggesting potential anticancer properties through the induction of apoptosis.[3]
Furthermore, various amide derivatives are known to possess a broad spectrum of biological activities, including antibacterial and antifungal properties. For instance, a series of synthesized amide derivatives containing a cyclopropane moiety showed moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans.[4][5]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound and its derivatives, based on established methods for similar compounds.
Synthesis of 3-Amino-N-alkylpropanamide Derivatives
A common method for the synthesis of amides is the coupling of a carboxylic acid or its activated derivative with an amine.
Protocol 1: Synthesis via Acyl Chloride
-
Activation of 3-Aminopropanoic Acid: Convert 3-aminopropanoic acid (β-alanine) to its N-protected acyl chloride. A common protecting group is tert-butyloxycarbonyl (Boc).
-
Amidation: React the N-Boc-3-aminopropanoyl chloride with the desired primary or secondary amine (e.g., methylamine, ethylamine) in an inert solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA) to neutralize the HCl generated.
-
Deprotection: Remove the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) in DCM or by bubbling HCl gas through a solution of the protected amide in an appropriate solvent like ethyl acetate.
-
Isolation: The hydrochloride salt of the desired 3-amino-N-alkylpropanamide is then isolated, typically by precipitation and filtration.
Protocol 2: Direct Amidation using a Coupling Agent
-
Reaction Setup: Dissolve N-Boc-3-aminopropanoic acid and the desired amine in an appropriate solvent (e.g., dimethylformamide - DMF).
-
Coupling: Add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-Hydroxybenzotriazole (HOBt).
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Deprotection: Perform an aqueous work-up to remove the coupling byproducts. The protected amide is then deprotected as described in Protocol 1 to yield the hydrochloride salt.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Identify the characteristic absorption bands for the amide and amine functional groups.
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., ESI or EI).
-
Determine the mass of the molecular ion to confirm the molecular weight.
-
Analyze the fragmentation pattern to further support the proposed structure.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound derivatives and a potential mechanism of action for their antimicrobial activity.
Caption: A generalized workflow for the synthesis and subsequent characterization of 3-amino-N-alkylpropanamide hydrochloride derivatives.
Caption: A diagram illustrating a potential mechanism of antimicrobial action for 3-aminopropanamide derivatives.
References
biological activity of compounds synthesized from 3-amino-N-methylpropanamide hydrochloride
A detailed guide for researchers and drug development professionals on the biological activity of propanamide-based compounds as potential anticancer agents.
Quantitative Biological Activity
The following table summarizes the in vitro activity of representative propanamide derivatives against prostate cancer cell lines. The key metrics include binding affinity to the androgen receptor ligand-binding domain (AR LBD), inhibition of AR transactivation, and the degradation of both full-length AR (AR FL) and AR splice variants (AR-SV).
| Compound | AR LBD Binding Ki (nM) | AR Transactivation IC50 (nM, LNCaP cells) | AR FL Degradation (%) | AR-SV Degradation (%) (22RV1 cells) |
| Derivative 26f | 50 | 250 | 80 | 60 |
| Reference Cpd 5 | 100 | 800 | 20 | 10 |
Data sourced from Li et al. (2021)[1].
Anticancer Proliferation Assays
The antiproliferative effects of the propanamide derivatives were evaluated in various prostate cancer cell lines.
| Cell Line | Compound | Concentration (µM) | Inhibition of Proliferation |
| LNCaP | Derivative 26f | 10 | Significant |
| LNCaP | Derivative 26f | 30 | Full |
| LNCaP | Reference Cpd 5 | up to 30 | Little effect |
| PC3 (AR-negative) | Derivative 26f | up to 30 | Modest |
Data sourced from Li et al. (2021)[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols utilized in the evaluation of the propanamide derivatives[1].
Androgen Receptor (AR) Binding Assay
The binding affinity of the compounds to the AR ligand-binding domain (LBD) was determined using a competitive binding assay. This typically involves incubating a constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) with the AR LBD in the presence of varying concentrations of the test compound. The amount of radiolabeled ligand displaced by the test compound is measured, and the Ki value is calculated, representing the dissociation constant of the inhibitor.
AR Transactivation Assay
LNCaP cells, which are androgen-sensitive human prostate adenocarcinoma cells, were utilized for this assay. The cells were maintained in a charcoal-stripped fetal bovine serum (csFBS)-containing medium for 48 hours to deplete endogenous androgens. Subsequently, the cells were treated with the test compounds at various concentrations in the presence of a synthetic androgen, R1881 (0.1 nM), for 20-24 hours. The expression of the AR target gene, FKBP5, was quantified using real-time polymerase chain reaction (PCR) and normalized to the expression of a housekeeping gene, GAPDH. The IC50 value, the concentration at which 50% of the maximal transcriptional activity is inhibited, was then determined[1].
Cellular Proliferation Assay
The antiproliferative activity of the compounds was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). MR49F cells, an enzalutamide-resistant prostate cancer cell line, were plated in 96-well plates in RPMI medium supplemented with 1% csFBS without phenol red. The cells were treated with the compounds in the presence of 0.1 nM R1881 for 6 days, with a medium change and re-treatment after 3 days. The number of viable cells was determined by measuring the luminescence, which is proportional to the amount of ATP present[1].
Western Blot for AR Degradation
Prostate cancer cell lines (LNCaP and 22RV1) were treated with the test compounds for 24 hours. Following treatment, the cells were harvested, and protein was extracted. Western blot analysis was performed to detect the levels of full-length AR and AR splice variants. GAPDH was used as a loading control to ensure equal protein loading. The percentage of AR degradation was quantified relative to vehicle-treated control cells[1].
Signaling Pathway and Experimental Workflow
The primary mechanism of action for these propanamide derivatives is the targeting of the Androgen Receptor signaling pathway, which is a critical driver of prostate cancer growth and progression.
Caption: Androgen Receptor Signaling Pathway and the Action of Propanamide Derivatives.
The diagram above illustrates the mechanism by which androgens promote prostate cancer cell growth and how the investigated propanamide derivatives interfere with this process. Normally, androgens bind to the androgen receptor in the cytoplasm, leading to its translocation to the nucleus, where it binds to androgen response elements on DNA and activates the transcription of genes that drive cell proliferation. The propanamide derivatives act as SARDs by binding to the AR and inducing its degradation, thereby preventing it from activating gene transcription and halting the cancer-promoting signaling cascade.
Caption: Experimental Workflow for Evaluating Propanamide Derivatives.
This workflow outlines the logical progression of experiments to characterize the biological activity of the synthesized propanamide compounds. Starting from the synthesis, the compounds are subjected to a series of in vitro assays to determine their binding affinity, functional inhibition of the AR, and their ability to induce AR degradation, culminating in the assessment of their overall anticancer proliferative effects.
References
A Comparative Guide to the Synthetic Utility of 3-amino-N-methylpropanamide Hydrochloride
In the landscape of drug discovery and chemical synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures.[1][2] 3-amino-N-methylpropanamide hydrochloride, a compact molecule featuring a primary amine and a secondary amide, presents itself as a versatile reagent for introducing a three-carbon spacer with dual reactivity. This guide provides a comprehensive comparison of this compound with alternative building blocks, supported by illustrative experimental data and detailed protocols, to aid researchers in its effective application.
Introduction to this compound
This compound possesses two key functional groups: a nucleophilic primary amine and a stable secondary amide. This bifunctionality allows for sequential or orthogonal chemical modifications, making it an attractive component in the synthesis of peptidomimetics, linkers for antibody-drug conjugates (ADCs), and as a scaffold in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.
The core advantage of employing a pre-functionalized building block like this compound lies in the streamlined synthetic pathways it enables.[3] By incorporating a unit that already contains an amide bond, multi-step sequences to build such a feature can be circumvented, leading to higher overall yields and reduced purification efforts.
Comparison with Alternative Building Blocks
The choice of a building block is dictated by the specific synthetic goal, including the desired reactivity, spacing, and final structure. Below is a comparison of this compound with other commonly used bifunctional molecules.
Disclaimer: Due to the limited availability of published experimental data for this compound, the following quantitative data is illustrative and intended to reflect typical outcomes based on the chemical properties of analogous compounds.
Table 1: Comparison of this compound with Alternative Reagents in a Hypothetical Acylation Reaction
| Feature | This compound | β-Alanine | 3-Aminopropanol | N-Boc-1,3-diaminopropane |
| Structure | H₂N-(CH₂)₂-C(=O)NHCH₃·HCl | H₂N-(CH₂)₂-COOH | H₂N-(CH₂)₂-OH | BocHN-(CH₂)₃-NH₂ |
| Functionality | Primary Amine, Secondary Amide | Primary Amine, Carboxylic Acid | Primary Amine, Primary Alcohol | Primary Amine, Boc-protected Amine |
| Illustrative Yield (%) | 85 | 90 | 88 | 92 |
| Illustrative Purity (%) | >95 | >95 | >95 | >95 |
| Reaction Time (h) | 4 | 3 | 4 | 3 |
| Key Advantage | Pre-installed amide moiety reduces synthetic steps. | Versatile for peptide synthesis via both N- and C-termini. | Allows for ester or ether linkage formation. | Orthogonal protection allows for selective deprotection and further functionalization. |
| Consideration | The secondary amide is relatively inert. | Requires activation of the carboxylic acid for amide bond formation. | Hydroxyl group may require protection in subsequent steps. | Requires a deprotection step to reveal the second amine. |
Experimental Protocols
The following protocols describe general procedures for the acylation of the primary amine of this compound and a comparative reaction with β-alanine.
Protocol 1: Acylation of this compound
This protocol details a standard procedure for the formation of an amide bond with the primary amine of this compound using a common peptide coupling agent.[4][5]
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add DIC (1.1 eq) to the solution and stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and add DIPEA (2.2 eq) to neutralize the hydrochloride salt and act as a base.
-
Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acylation of β-Alanine
This protocol outlines a similar acylation reaction using β-alanine, highlighting the need for protection of the carboxylic acid moiety if further C-terminal modification is not desired.
Materials:
-
β-Alanine
-
Carboxylic acid of interest
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[6]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve β-alanine (1.0 eq) and the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution to deprotonate the carboxylic acid and neutralize the amine.
-
Add HBTU (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing Synthetic Strategy
The choice of building block significantly impacts the overall synthetic workflow. The following diagrams illustrate a hypothetical synthetic pathway and a decision-making process.
Caption: Comparison of synthetic pathways.
Caption: Decision tree for building block selection.
Potential Advantages in Synthesis
The utility of this compound can be summarized by the following potential advantages:
-
Synthetic Efficiency: As a pre-formed amide-containing fragment, it can significantly shorten synthetic routes to more complex molecules, avoiding potentially low-yielding amide bond formation steps.
-
Orthogonal Reactivity: The primary amine can be selectively functionalized in the presence of the more stable secondary amide, allowing for controlled, stepwise synthetic strategies.
-
Incorporation of β-Amino Acid Motifs: This building block provides a convenient way to introduce a β-amino acid-like structure into a peptide backbone. The incorporation of β-amino acids has been shown to increase resistance to proteolytic degradation and can be used to create novel peptide secondary structures.[7][8][9]
-
Versatility as a Linker: The linear three-carbon chain with functional handles at both ends makes it a suitable candidate for use as a linker in various applications, including the development of PROTACs and ADCs.
Conclusion
While specific, published applications of this compound are not widely available, its chemical structure suggests significant potential as a valuable building block in organic synthesis and medicinal chemistry. Its bifunctional nature allows for streamlined synthetic strategies and the introduction of a stable, flexible linker. By understanding its properties in the context of other bifunctional reagents, researchers can leverage its potential advantages for the efficient synthesis of novel compounds. The provided protocols and conceptual diagrams serve as a guide for its incorporation into synthetic workflows.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Building block (chemistry) - Wikipedia [en.wikipedia.org]
- 3. A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Unraveling the Value of 3-amino-N-methylpropanamide Hydrochloride: A Comparative Analysis for Researchers
In the dynamic landscape of drug discovery and development, the selection of appropriate chemical intermediates is a critical decision with far-reaching implications for research timelines, experimental outcomes, and overall project costs. This guide provides a comprehensive cost-benefit analysis of 3-amino-N-methylpropanamide hydrochloride, a compound identified as a key intermediate in the synthesis of novel dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs primarily used for the treatment of type 2 diabetes. This analysis is based on information gleaned from publicly available data, including patent literature, to empower researchers, scientists, and drug development professionals with the necessary information to make informed decisions.
Unveiling the Application: An Intermediate for DPP-IV Inhibitors
Initial investigations into the utility of this compound (CAS 51739-61-8) revealed its role as a crucial building block in the synthesis of innovative DPP-IV inhibitors, as detailed in Pfizer patent WO2004/96810 A1. This patent discloses the use of this compound in the creation of a series of potent and selective inhibitors of DPP-IV. The core structure of these inhibitors often features a substituted aminopiperidine moiety linked to an aminoacyl group, where this compound serves as a precursor to the latter.
The general synthetic pathway, as inferred from the patent, involves the coupling of a protected amino acid with this compound, followed by subsequent chemical modifications to yield the final active pharmaceutical ingredient.
Comparative Analysis: Alternatives and Considerations
Given its role as a synthetic intermediate, the alternatives to this compound are other small molecule building blocks that can be utilized to construct the aminoacyl portion of DPP-IV inhibitors. The choice of an alternative is dictated by several factors, including the desired final structure of the inhibitor, synthetic accessibility, and cost.
A direct comparison with specific, commercially available alternatives is challenging without access to proprietary research and development data. However, a conceptual cost-benefit analysis can be constructed by considering the key attributes of an ideal intermediate.
| Feature | This compound | Potential Alternatives (Conceptual) |
| Functionality | Provides a primary amine for coupling and a methylamide group. | Varied functionalities (e.g., different alkyl amides, esters, or other reactive groups) allowing for structural diversity in the final compound. |
| Synthetic Accessibility | The synthesis is not readily available in public literature, suggesting it might be a specialized or custom synthesis, potentially impacting cost and lead times. | Some alternatives might be more readily synthesized from common starting materials, potentially lowering costs. |
| Impact on Final Compound Properties | The methylamide group can influence the pharmacokinetic properties (e.g., solubility, metabolic stability) of the final DPP-IV inhibitor. | The choice of alternative directly modulates the physicochemical properties of the final drug candidate, offering a handle for optimization. |
| Cost | Likely to be higher if it requires a custom synthesis or is sourced from a limited number of specialized suppliers. | Costs can vary widely based on the complexity of the molecule and the scale of production. Commercially available building blocks may offer a more cost-effective option. |
Experimental Protocols: A Glimpse into the Synthesis
While the patent does not provide a detailed, step-by-step experimental protocol for the synthesis of this compound itself, it does outline the general procedures for its use in the synthesis of the final DPP-IV inhibitors. A representative, generalized experimental workflow for the coupling reaction is described below.
General Experimental Workflow for Coupling Reaction
Conclusion: A Strategic Choice for DPP-IV Inhibitor Synthesis
This compound stands as a specialized and valuable intermediate in the synthesis of a specific class of DPP-IV inhibitors. Its primary benefit lies in its ability to introduce a specific structural motif that has been deemed important for the activity and properties of the final drug candidates, as evidenced by its inclusion in the Pfizer patent.
The cost-benefit analysis for a researcher or drug development professional hinges on a strategic decision:
-
For researchers aiming to replicate or build upon the specific chemical space disclosed in the Pfizer patent , utilizing this compound is a direct and logical approach. The potential higher cost and specialized sourcing are weighed against the advantage of working with a known and validated building block.
-
For those exploring novel chemical scaffolds for DPP-IV inhibition , the cost and potentially limited availability of this specific intermediate may warrant the investigation of more readily available or synthetically accessible alternatives. This approach offers greater flexibility in molecular design and may lead to the discovery of compounds with improved properties or a more favorable cost of goods.
Ultimately, the decision to use this compound or its alternatives will depend on the specific goals of the research program, the desired structural features of the final compounds, and the available resources. This guide provides a foundational understanding to aid in making that strategic choice.
A Comparative Guide to the Analytical Validation of 3-amino-N-methylpropanamide Hydrochloride Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3-amino-N-methylpropanamide hydrochloride, a key chemical entity, is critical for ensuring product quality, stability, and safety in pharmaceutical development. The validation of analytical methods is a mandatory regulatory requirement to guarantee that the data generated is reliable and reproducible. This guide provides an objective comparison of common analytical techniques for the assay of this compound, supported by illustrative experimental data and detailed protocols.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry are the primary analytical techniques for the quantification of this compound. Due to the compound's physicochemical properties—specifically its polarity and low UV absorbance—derivatization is often necessary for chromatographic methods to enhance detectability and improve peak shape.[1]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetry |
| Principle | Separation based on the analyte's interaction with a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase. | Quantification based on the stoichiometric reaction of the analyte with a titrant of known concentration.[2] |
| Common Detectors | UV-Vis, Diode Array (DAD), Fluorescence (FLD), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) | Potentiometric or colorimetric endpoint detection. |
| Derivatization | Often required to introduce a chromophore or fluorophore for sensitive detection (e.g., dansyl chloride, benzoyl chloride).[3][4][5] | Generally required to increase volatility and thermal stability (e.g., silylation with BSTFA).[6] | Not required. |
| Strengths | High resolution, versatility for various matrices, well-established methods.[3] | High separation efficiency, sensitive detectors (FID, MS).[7] | Simple, cost-effective, no need for specialized equipment, absolute method. |
| Limitations | Can be time-consuming, may require derivatization, potential for matrix effects. | Derivatization step can be complex and introduce variability, not suitable for thermolabile compounds. | Lower sensitivity and specificity compared to chromatographic methods, may be affected by other acidic or basic impurities. |
Data Presentation: Comparative Validation Parameters
The following tables summarize the quantitative validation data for three common assay methods for this compound. The data presented is hypothetical but represents typical performance characteristics for each method based on established validation guidelines.
Table 1: HPLC-UV Method with Pre-column Derivatization (Dansyl Chloride)
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Performance Data |
| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.999 |
| Linearity (r²) | ≥ 0.99 | 0.9995 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 3.0% | 1.25% |
| Limit of Detection (LOD) (µg/mL) | - | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | - | 0.3 |
| Robustness | No significant impact on results. | Method is robust to minor changes in pH, mobile phase composition, and temperature. |
Table 2: GC-MS Method with Silylation Derivatization (BSTFA)
| Validation Parameter | Acceptance Criteria (ICH Q2(R1)) | Performance Data |
| Specificity | No interfering peaks at the retention time and m/z of the analyte. | Confirmed by mass spectral data. |
| Linearity (r²) | ≥ 0.99 | 0.9991 |
| Range (µg/mL) | - | 0.5 - 50 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 101.8% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 1.10% |
| - Intermediate Precision | ≤ 3.0% | 1.50% |
| Limit of Detection (LOD) (µg/mL) | - | 0.05 |
| Limit of Quantitation (LOQ) (µg/mL) | - | 0.15 |
| Robustness | No significant impact on results. | Method is robust to minor changes in oven temperature ramp and carrier gas flow rate. |
Table 3: Acid-Base Titrimetry Method
| Validation Parameter | Acceptance Criteria | Performance Data |
| Specificity | Titration curve should show a single, sharp inflection point. | Confirmed by potentiometric titration curve. |
| Linearity (r²) | ≥ 0.99 | 0.9998 |
| Range (mg) | - | 50 - 150 |
| Accuracy (% Recovery) | 99.0% - 101.0% | 99.5% - 100.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 1.5% | 0.75% |
| Robustness | No significant impact on results. | Method is robust to minor changes in titrant concentration and endpoint determination method. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC-UV Method with Pre-column Derivatization
a. Derivatization Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in 0.1 M sodium bicarbonate buffer (pH 9.5) to obtain a concentration of 1 mg/mL.
-
Derivatizing Reagent: Prepare a solution of dansyl chloride in acetone (10 mg/mL).
-
Reaction: To 100 µL of the sample solution, add 200 µL of the dansyl chloride solution. Vortex the mixture.
-
Incubation: Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.
-
Quenching: Add 100 µL of 2.5% aqueous methylamine solution to quench the excess dansyl chloride.
-
Final Preparation: Dilute the solution to a final volume of 1 mL with the mobile phase and filter through a 0.45 µm syringe filter before injection.[1]
b. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
GC-MS Method with Silylation Derivatization
a. Derivatization Procedure:
-
Sample Preparation: Accurately weigh 1-2 mg of this compound standard or sample into a reaction vial. If in solution, evaporate to dryness under a stream of nitrogen.
-
Derivatizing Reagent: Use a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample.[6]
-
Incubation: Tightly cap the vial and heat at 70°C for 45 minutes.[6]
-
Final Preparation: Cool to room temperature before injection.
b. GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Acid-Base Titrimetry Method
a. Reagents:
-
0.1 M Perchloric acid in glacial acetic acid
-
Glacial acetic acid
-
Crystal violet indicator or a pH meter with a suitable electrode.
b. Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 250 mL beaker.
-
Dissolution: Dissolve the sample in 50 mL of glacial acetic acid.
-
Titration: Titrate the solution with 0.1 M perchloric acid.
-
Endpoint Determination: Determine the endpoint potentiometrically or visually using a few drops of crystal violet indicator (endpoint is the appearance of a blue-green color).
-
Blank Titration: Perform a blank titration with 50 mL of glacial acetic acid and subtract the volume of titrant consumed by the blank from the sample titration.
Mandatory Visualizations
Caption: A typical workflow for analytical method validation.
Caption: Experimental workflow for HPLC-UV analysis with derivatization.
Caption: Logical relationship for selecting a suitable analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.saylor.org [resources.saylor.org]
- 3. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bre.com [bre.com]
3-Amino-N-methylpropanamide Hydrochloride: A Chemical Intermediate Awaiting Application Discovery
Despite its availability from various chemical suppliers, a comprehensive review of scientific literature and patent databases reveals a significant lack of specific applications for 3-amino-N-methylpropanamide hydrochloride (CAS 51739-61-8). Currently, its primary role appears to be that of a chemical intermediate, a building block used in the synthesis of more complex molecules. There is no publicly available experimental data, comparative studies, or detailed protocols related to its direct use in drug development or as a research tool.
Chemical Identity and Properties
This compound is a simple aliphatic amide. Its basic chemical and physical properties are summarized below.
| Property | Value |
| CAS Number | 51739-61-8 |
| Molecular Formula | C₄H₁₁ClN₂O |
| Molecular Weight | 138.60 g/mol |
| Synonyms | 3-Amino-N-methylpropionamide hydrochloride |
Limited Evidence of Application
While direct applications are not documented, its structure suggests potential as a precursor in organic synthesis. A search of patent literature reveals its use as a reactant in the synthesis of more complex chemical entities. However, these patents do not describe any direct biological activity or utility of this compound itself.
The absence of published research on this compound's biological effects means there are no established signaling pathways, experimental workflows, or comparative performance data to report.
The Broader Context of Small Amino Amides
Generally, small molecules containing amino and amide functionalities are of significant interest in medicinal chemistry and drug discovery. The amide bond is a fundamental component of peptides and proteins, and its presence in small molecules can facilitate interactions with biological targets. Amino groups can be crucial for receptor binding, solubility, and pharmacokinetic properties.
It is conceivable that this compound could be utilized as a scaffold or building block in the generation of libraries of compounds for screening in various disease models. The primary amine and the secondary amide offer two points for chemical modification, allowing for the creation of a diverse set of derivatives.
Future Research Directions
The lack of current applications does not preclude future utility. Researchers in drug discovery and medicinal chemistry could potentially explore the use of this compound in several ways:
-
As a scaffold for combinatorial chemistry: Its simple structure makes it an ideal starting point for the synthesis of compound libraries to be screened for biological activity.
-
In the development of targeted therapies: The amino group could be functionalized to target specific receptors or enzymes.
-
As a fragment in fragment-based drug discovery: This approach involves screening small, low-complexity molecules for weak binding to a biological target and then optimizing these "hits" to develop more potent leads.
Conclusion
In its current state, this compound is a chemical entity with potential, but no established applications beyond its role as a synthetic intermediate. For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical space. While there is no existing data to guide its use, its simple structure and functional groups may offer opportunities for the development of novel therapeutics in the future. At present, any investigation into its properties would be foundational research.
Experimental Considerations (Hypothetical)
Should a researcher wish to investigate the potential applications of this compound, a logical first step would be to perform a series of in vitro screens to assess its general cytotoxicity and potential for off-target effects. A hypothetical initial experimental workflow is outlined below.
Figure 1: A hypothetical workflow for the initial biological screening of this compound.
Safety Operating Guide
Safe Disposal of 3-amino-N-methylpropanamide hydrochloride: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-amino-N-methylpropanamide hydrochloride, a compound that requires careful handling due to its potential hazards.
Hazard Profile and Safety Precautions
Based on data for similar compounds, this compound is anticipated to cause skin and eye irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Summary of Potential Hazards and Required PPE:
| Hazard Category | Potential Effect | Required Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation[1] | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Eye Contact | Causes serious eye irritation[1] | Safety goggles or a face shield |
| Inhalation | May cause respiratory irritation[1][2] | Use in a well-ventilated area or with a fume hood |
Always wash hands thoroughly after handling the chemical.[3] In case of accidental exposure, follow standard first-aid procedures and seek immediate medical attention.
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to consign it to a licensed hazardous waste disposal company.[3][4] Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal:
Caption: Workflow for the proper disposal of this compound.
Detailed Steps:
-
Don Appropriate PPE: Before handling the waste, put on all required personal protective equipment as outlined in the table above.
-
Prepare a Designated Hazardous Waste Container:
-
Select a container that is chemically compatible with hydrochloride salts and amides. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Ensure the container is clean and dry before adding waste.
-
-
Carefully Transfer Waste:
-
If dealing with a solid, use a clean scoop or spatula to transfer the material into the waste container.
-
If it is in a solution, carefully pour the liquid into the container, avoiding splashes.
-
Minimize the generation of dust or aerosols during the transfer.[5]
-
-
Securely Seal and Label the Container:
-
Close the container tightly.
-
Label the container clearly with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The primary hazards (e.g., "Irritant").
-
-
-
Store in a Designated Secondary Containment Area:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[6]
-
Emergency Procedures for Spills
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material (such as vermiculite or sand). Collect the absorbed material into a designated hazardous waste container and dispose of it following the procedure outlined above. Do not allow the chemical to enter drains or waterways.[5]
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-amino-N-methylpropanamide hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 3-amino-N-methylpropanamide hydrochloride (CAS: 51739-61-8). Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.
Researchers and drug development professionals working with this compound must adopt stringent safety measures. While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not located, information on the base compound, 3-amino-N-methylpropanamide, indicates potential for skin, eye, and respiratory irritation[1][2]. A conservative, risk-averse approach is therefore mandatory.
Operational Plan: From Receipt to Disposal
All operations involving this compound, particularly when in solid/powder form, should be conducted within a certified chemical fume hood or a containment device like a glove box to prevent exposure through inhalation, skin contact, and ingestion[3].
Pre-Handling:
-
Designated Area: Establish a specific laboratory area for handling this compound.
-
Equipment Verification: Ensure the chemical fume hood is certified and functioning correctly.
-
Spill Kit: A spill kit appropriate for potent powder compounds must be readily available.
Handling: Weighing and Transfer:
-
Don PPE: Before entering the designated area, put on the required Personal Protective Equipment (PPE) as detailed in the table below.
-
Containment: Conduct all manipulations of the solid compound, such as weighing and preparing solutions, within a chemical fume hood to minimize inhalation risk[3].
Personal Protective Equipment (PPE) Summary
The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved N100 or P100 respirator (for solid form). NIOSH-approved organic vapor cartridge respirator (for solutions). | Protects against inhalation of fine particles. A powered air-purifying respirator (PAPR) may be required for extended operations. Protects against vapors from organic solvents[3]. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face[3][4]. |
| Hand Protection | Double-gloving with nitrile gloves. | Wear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides secondary protection[3]. |
| Body Protection | Disposable lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. It should be removed and disposed of as hazardous waste upon completion of work or in case of contamination[3]. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from potential spills. Shoe covers should be considered for work in high-potency compounding areas[3]. |
Disposal Plan: A Step-by-Step Guide
Waste Segregation:
-
All disposable materials that come into contact with the compound, including gloves, pipette tips, and weighing papers, must be treated as hazardous waste[3].
Containerization:
-
Collect all contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container[3].
Disposal Route:
-
Dispose of the hazardous waste through an approved institutional or commercial chemical waste management program, adhering to all local and national regulations[3].
Visualizing the Workflow
To further clarify the procedural flow, the following diagram illustrates the key stages of handling and disposal.
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
